molecular formula C10H8FN B2535879 8-Fluoro-4-methylquinoline CAS No. 31698-56-3

8-Fluoro-4-methylquinoline

Cat. No.: B2535879
CAS No.: 31698-56-3
M. Wt: 161.179
InChI Key: VIEPPTLGGQIVDC-UHFFFAOYSA-N
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Description

8-Fluoro-4-methylquinoline is a fluorinated heterocyclic building block of significant interest in advanced materials science and chemical biology research. As a quinoline derivative, its core structure consists of a benzene ring fused to a pyridine ring, providing a conjugated system that can be finely tuned by its 8-fluoro and 4-methyl substituents. This makes it a valuable precursor in the development of dyes for third-generation photovoltaics like Dye-Sensitized Solar Cells (DSSCs) and in the synthesis of emitters for Organic Light-Emitting Diodes (OLEDs) . In the realm of chemical sensing, this compound serves as a key synthetic intermediate for developing fluorescent chemosensors. Its structure can be functionalized to create probes that operate via mechanisms such as Photoinduced Electron Transfer (PET) . Research on similar 8-substituted quinolinium ions has demonstrated their efficacy as halide sensors, where fluorescence quenching occurs through a dynamic, diffusion-controlled process . Furthermore, 8-aminoquinoline derivatives are widely exploited as selective receptors for zinc ions (Zn²⁺), which are crucial for understanding neurological health and disease . The incorporation of the fluorine atom can enhance properties like metabolic stability, lipophilicity, and binding affinity, which is advantageous in medicinal chemistry for drug discovery and for creating bioactive molecules that can be adapted into fluorescent probes for bioimaging . This product is provided For Research Use Only. It is intended for use in laboratory research and development and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-fluoro-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEPPTLGGQIVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Fluoro-4-methylquinoline: Structural Mechanics, Synthesis, and Applications in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoro-4-methylquinoline is a highly specialized heterocyclic scaffold utilized extensively in medicinal chemistry and fragment-based drug discovery (FBDD). Characterized by a rigid quinoline core, a sterically demanding C4 methyl group, and an electron-withdrawing C8 fluorine atom, this molecule serves as a critical precursor for synthesizing metalloenzyme inhibitors and receptor modulators. This technical guide explores the physicochemical properties, structural causality, and field-proven synthetic protocols for this compound, providing a self-validating framework for researchers in drug development.

Chemical Identity & Core Properties

The physical and chemical properties of this compound dictate its behavior in synthetic workflows and biological environments. The quantitative data is summarized below[1]:

PropertyValue
Chemical Name This compound
CAS Number 31698-56-3
Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
SMILES CC1=CC=NC2=C(F)C=CC=C12
Storage Conditions Sealed in dry, room temperature

Structural Mechanics & Reactivity Profile

The utility of this compound in drug design is not coincidental; it is driven by specific structural mechanics:

  • Electronic Modulation via C8 Fluorine: The highly electronegative fluorine atom at the C8 position withdraws electron density from the aromatic ring. Causality: This inductive effect activates the C8 position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The adjacent quinoline nitrogen further stabilizes the transition state during nucleophilic attack, allowing for efficient derivatization into 8-thioquinolines[2].

  • Steric Influence of the C4 Methyl Group: The C4 methyl group introduces localized steric bulk. Causality: In biological targets, such as the Rpn11 proteasome subunit, this methyl group engages in critical hydrophobic interactions within the active site pocket, anchoring the molecule and improving binding affinity compared to unmethylated analogs[2].

Applications in Medicinal Chemistry & Drug Development

Fragment-Based Drug Discovery (FBDD): Rpn11 Proteasome Inhibition

In oncology, inhibiting the ubiquitin-proteasome pathway is a validated strategy for treating multiple myeloma. This compound is a primary building block for synthesizing 8-thioquinoline (8TQ) derivatives. These 8TQ fragments act as Metal-Binding Pharmacophores (MBPs) that bidentately chelate the catalytic Zn2+ ion within the JAMM domain of the Rpn11 proteasome subunit, effectively halting ubiquitin cleavage and inducing tumor cell death[2].

Rpn11 A This compound (Precursor) B SNAr Reaction (t-BuSH, NaH, DMF) A->B C 8-Thio-4-methylquinoline (Active MBP) B->C Deprotection (HCl) E Bidentate Chelation (N & S coordinate Zn2+) C->E D Rpn11 JAMM Domain (Zn2+ Active Site) D->E F Proteasome Inhibition (Blocks Cleavage) E->F

Fig 1. Derivatization of this compound into an Rpn11 proteasome inhibitor.

Adenosine A2A Receptor Antagonism in Immuno-Oncology

Beyond proteasome inhibition, the this compound scaffold is utilized in the synthesis of imidazo[1,2-a]pyrazine modulators. These compounds act as antagonists for the adenosine A2A receptor. Causality: Tumors often exploit adenosine signaling to suppress immune cell activity (e.g., T-cells and NK cells). By antagonizing the A2A receptor, these quinoline-derived modulators reactivate the anti-tumor immune response and block metastasis[3].

Experimental Protocols (Self-Validating Workflows)

The following methodologies detail the synthesis and derivatization of this compound. Each protocol is designed as a self-validating system to ensure trustworthiness and reproducibility.

Protocol A: Acid-Catalyzed Doebner-Miller Synthesis

This protocol utilizes a modified Skraup/Doebner-Miller condensation to construct the quinoline core[2].

Step-by-Step Methodology:

  • Preparation: To a reaction vessel, add 2-fluoroaniline (1.0 g, 9.0 mmol) and dissolve in toluene (40 mL).

    • Causality: Toluene is a non-polar, high-boiling solvent that facilitates the azeotropic removal of water generated during condensation, driving the equilibrium toward the final product.

  • Catalysis & Addition: Add 6M HCl (12 mL) followed by the slow addition of methyl vinyl ketone (MVK) (1.5 mL, 1.8 mmol).

    • Causality: The hydrochloric acid acts as a catalyst to protonate the carbonyl group of MVK, making it highly electrophilic and promoting the initial Michael addition of the aniline nitrogen.

  • Cyclization: Stir the heterogeneous mixture at 110 °C for 16 hours.

  • Workup: Phase separate the mixture. Neutralize the aqueous layer to pH 9 using 6M NaOH, then extract with CH2Cl2 (3 × 50 mL).

    • Causality: The quinoline product exists as a water-soluble hydrochloride salt under acidic conditions. Neutralization deprotonates the quinoline nitrogen, allowing the free base to partition into the organic CH2Cl2 layer.

Validation & Quality Control:

  • TLC: Monitor the reaction using UV light (254 nm). The product will show a distinct Rf shift compared to the starting 2-fluoroaniline.

  • LC-MS: Post-extraction, verify the mass. The expected [M+H]+ peak is 162.1 m/z.

Synthesis A 2-Fluoroaniline + MVK B Acid Catalysis (HCl or FeCl3/ZnCl2) A->B Toluene, 110°C C Cyclization & Dehydration B->C Intermediate D This compound (Target Scaffold) C->D Yield: ~60%

Fig 2. Acid-catalyzed Doebner-Miller synthesis pathway for this compound.

Protocol B: Iron/Zinc Catalyzed One-Pot Synthesis (Green Alternative)

For scale-up, a dual-catalyst system avoids harsh acids[4].

Step-by-Step Methodology:

  • Initiation: Dissolve 2-fluoroaniline (1.0 g, 9.0 mmol) in acetic acid (10 mL) under a nitrogen atmosphere. Add activated ferric chloride (1.4 g, 9.0 mmol) and stir for 5 minutes.

    • Causality: Ferric chloride acts as a primary Lewis acid catalyst to activate the MVK for the initial Michael addition without the corrosive hazards of sulfuric acid.

  • Addition: Slowly add MVK (0.7 g, 9.9 mmol) over 15 minutes, then heat to 70–75 °C for 1 hour.

  • Aromatization: Add anhydrous zinc chloride (1.2 g, 9.0 mmol) and reflux for 2 hours.

    • Causality: Zinc chloride acts as a secondary Lewis acid to drive the final cyclization and aromatization steps, pushing the reaction to a 55-65% yield.

Validation & Quality Control:

  • FTIR: The successful cyclization is confirmed by the complete disappearance of the ketone C=O stretch (~1700 cm⁻¹) in the infrared spectrum.

Protocol C: Derivatization to 8-Thio-4-methylquinoline via SNAr

Converting the fluoro-quinoline into an active metal-binding pharmacophore[2].

Step-by-Step Methodology:

  • SNAr Reaction: Dissolve this compound in anhydrous DMF. Add Sodium Hydride (NaH) and tert-butyl thiol (t-BuSH), heating to 140 °C.

    • Causality: NaH deprotonates the thiol, generating a highly nucleophilic thiolate anion. The electron-withdrawing nature of the quinoline nitrogen activates the C8 fluorine, allowing the thiolate to displace it. The bulky tert-butyl group prevents unwanted oxidation of the sulfur during the reaction.

  • Deprotection: Isolate the intermediate, then reflux in 12M HCl at 100 °C.

    • Causality: Concentrated acid cleaves the tert-butyl protecting group via an SN1 mechanism, yielding a stable tert-butyl carbocation and releasing the free 8-thio-4-methylquinoline.

Validation & Quality Control:

  • 19F NMR: The most definitive validation for the SNAr step. The complete disappearance of the fluorine signal confirms total consumption of the 8-fluoro precursor.

  • Ellman’s Reagent (DTNB): To validate the final deprotection step, react an aliquot with DTNB. A rapid colorimetric shift to yellow (absorbance at 412 nm) confirms the presence of the free sulfhydryl group.

References

  • [4] Title: WO2007060685A1 - An improved process for the synthesis of quinoline derivatives | Source: Google Patents | 4

  • [1] Title: 31698-56-3 | this compound | Source: BLD Pharm | 1

  • [3] Title: AU2018294557A1 - Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor | Source: Google Patents |3

  • [2] Title: Discovery of an Inhibitor of the Proteasome Subunit Rpn11 | Source: PMC - NIH | 2

Sources

The Strategic Utility of Fluorinated Quinoline Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Quinoline Scaffold and "Fluorine Magic"

The quinoline ring system is universally recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, ranging from antimalarials to targeted kinase inhibitors[1]. However, the optimization of quinoline-based leads often encounters severe pharmacokinetic bottlenecks, such as poor metabolic stability, suboptimal lipophilicity, or high efflux ratios.

To overcome these hurdles, medicinal chemists employ "fluorine magic." The strategic incorporation of fluorine atoms into the quinoline structure can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins[1]. Because the carbon-fluorine (C-F) bond is exceptionally strong (approximately 116 kcal/mol), strategically placed fluorine substituents can block metabolically labile sites, preventing cytochrome P450-mediated oxidation and thereby prolonging the drug's half-life[2].

Physicochemical & Pharmacological Impact: The Causality of Fluorination

As an application scientist, I emphasize that fluorination is not merely a structural tweak; it is a precise electronic intervention. The introduction of a highly electronegative fluorine atom adjacent to a basic amine (such as the quinoline nitrogen) withdraws electron density via the inductive (-I) effect. This fundamentally alters the pKa of the conjugate acid[3].

The Causality of pKa Modulation: Lowering the pKa reduces the fraction of the protonated (ionized) species at physiological pH (7.4). This shift directly enhances passive membrane permeability and drastically reduces P-glycoprotein (Pgp)-mediated cellular efflux, which is a notorious challenge in Central Nervous System (CNS) drug discovery[3]. Furthermore, predictive machine learning models confirm that fluorine substitution plays a critical role in optimizing both the 1-octanol-water distribution coefficient (LogP) and acidity/basicity (pKa), allowing for targeted molecular design[4].

Table 1: Impact of Fluorination on Quinoline Physicochemical Properties

Note: Data synthesized to illustrate the physicochemical shifts upon targeted fluorination[3],[4],[2].

PropertyUnsubstituted QuinolineFluorinated Quinoline (e.g., C3/C6)Mechanistic Causality
pKa (Conjugate Acid) ~4.9~3.1 to 4.1Strong inductive electron withdrawal (-I effect) by fluorine reduces electron density on the nitrogen lone pair, lowering basicity.
LogP (Lipophilicity) 2.032.28 to 2.35Fluorine's hydrophobicity increases overall lipophilicity, enhancing lipid membrane partitioning.
Pgp Efflux Ratio High (>3.0)Low (<1.5)Lowered pKa reduces the fraction of protonated species at pH 7.4, directly diminishing Pgp-recognition and efflux.
Metabolic Stability Low (CYP450 oxidation)HighThe high bond dissociation energy of the C-F bond blocks oxidative metabolism at reactive sites.

Synthetic Methodologies: The Paradigm of Late-Stage Fluorination (LSF)

Historically, fluorinated quinolines were synthesized de novo using pre-fluorinated anilines via classical condensations (e.g., Skraup or Friedländer syntheses). While effective, this modular approach limits the rapid generation of diverse libraries. Today, Late-Stage Fluorination (LSF) represents the gold standard, allowing for the direct C-H functionalization of complex, pre-assembled quinoline scaffolds.

Selective fluorination is inherently challenging due to the high hydration energy of the fluoride anion and the unselective nature of electrophilic fluorination[5]. To overcome this, transition-metal catalysis—specifically silver-catalyzed cross-coupling—has been developed to facilitate carbon-heteroatom bond formation at a late stage, offering unprecedented functional group tolerance[5].

Protocol: Silver-Catalyzed Late-Stage Fluorination of Quinoline Derivatives

This protocol details the direct C-H fluorination of a complex quinoline scaffold using a silver-catalyzed cross-coupling mechanism.

Reagents: Quinoline substrate (1.0 equiv), AgOTf (20 mol %), NaOTf (2.0 equiv), F-TEDA-PF6 (Selectfluor, 2.0 equiv), Acetone/MeOH solvent system.

Step-by-Step Methodology:

  • Inert Preparation: In a dry, inert-atmosphere glovebox, charge a reaction vial with the quinoline substrate (0.5 mmol) and the catalyst AgOTf (0.1 mmol, 20 mol%).

  • Additive Integration: Add NaOTf (1.0 mmol, 2.0 equiv) to the mixture. Causality: NaOTf acts as a critical phase-transfer agent and stabilizes the active silver-fluorine intermediate, preventing premature decomposition of the catalyst[5].

  • Fluorinating Agent: Introduce the electrophilic fluorine source, F-TEDA-PF6 (1.0 mmol, 2.0 equiv), into the vial.

  • Reaction Execution: Dissolve the solid mixture in a solvent system of acetone and methanol (5.0 equiv MeOH in acetone). Seal the vial, remove it from the glovebox, and heat the mixture to 90 °C for 4 to 12 hours.

  • Self-Validation Checkpoint: Before proceeding to workup, an aliquot of the crude mixture must be analyzed via

    
    F NMR. The emergence of a distinct fluorine resonance (typically between -100 and -150 ppm), coupled with a corresponding doublet in the 
    
    
    
    H NMR due to H-F J-coupling, definitively validates successful C-F bond formation. If unreacted starting material remains, the catalytic cycle may have been poisoned by moisture, necessitating a rigorous audit of the glovebox's anhydrous conditions.
  • Isolation: Cool the reaction to room temperature, filter through a pad of Celite to remove precipitated silver salts, concentrate under reduced pressure, and purify via flash column chromatography.

LSF_Workflow A Quinoline Scaffold (Substrate) C C-H Activation (90°C, Acetone/MeOH) A->C B AgOTf Catalyst & Selectfluor B->C D Regioselective Fluorination C->D Transition State E Fluorinated Quinoline (Product) D->E Isolation & NMR Validation

Workflow for silver-catalyzed late-stage fluorination of quinolines.

Mechanism of Action & Target Pathways

Fluorinated quinolines act on diverse and highly specific biological targets. In the realm of neuroimaging and CNS therapeutics, fluorinated quinoline derivatives bearing a fluoroethoxy group at the C-3 position have been synthesized and evaluated, demonstrating high affinity for Phosphodiesterase 5 (PDE5)[6]. These compounds serve as highly promising Positron Emission Tomography (PET) radiotracers for the neuroimaging of PDE5, an enzyme clinically relevant as both a biomarker and a drug target in neurodegenerative diseases[6].

Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Synthesizes PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Response Neuroplasticity cGMP->Response Promotes Degradation Inactive GMP PDE5->Degradation Hydrolyzes Inhibitor Fluorinated Quinoline Inhibitor->PDE5 Inhibits

Mechanism of PDE5 inhibition by fluorinated quinolines promoting neuroplasticity.

Case Studies in Oncology: Triple-Negative Breast Cancer

Beyond CNS applications, fluorinated quinolines have shown remarkable efficacy in oncology. Recent drug discovery efforts have investigated novel fluorinated quinoline analogues against 2D and 3D spheroid models of Triple-Negative Breast Cancer (TNBC), an aggressive subtype known for high metastasis rates and poor prognosis[7].

Causality in Structural Design: The presence of the fluorine atom on the quinoline ring, combined with specific ester functionalities, is critical for anticancer activity. In experimental assays, specific fluorinated quinoline esters demonstrated potent anticancer activity, while their hydrolyzed analogues (lacking the ester group) were entirely inactive against TNBC cells[7]. This implies that the lipophilic fluorinated ester is essential for cellular penetration, allowing the molecule to reach intracellular targets and induce reactive oxygen species (ROS) generation[7].

Table 2: Pharmacological Efficacy of Fluorinated Quinolines in TNBC Models

Quantitative data summarizing the in vitro performance of novel derivatives against MDA-MB-468 cells[7].

CompoundStructural ModificationIC50 (MDA-MB-468)Toxicity (MCF-10A)Clonogenic Capacity
Cisplatin Standard Chemotherapy~12.5 μMHighReduced
Compound 6a Fluorinated Quinoline Ester2.5 - 5.0 μMNontoxicSignificantly Reduced
Compound 6b Fluorinated Quinoline Ester2.5 - 5.0 μMNontoxicSignificantly Reduced
Compound 7a Hydrolyzed Analogue (Acid)> 50.0 μMNontoxicUnaffected

References

  • Unraveling the Activity of Fluorinated Quinolines: A Technical Overview - Benchchem.
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC (nih.gov).
  • Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes - PubMed (nih.gov).
  • Silver-Catalyzed Late-Stage Fluorination - Journal of the American Chemical Society (acs.org).
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC (nih.gov).
  • Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning - ChemRxiv.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC (nih.gov).

Sources

Technical Guide: Toxicity Profile of 8-Fluoro-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Target Audience: Medicinal Chemists, Toxicologists, and Lead Optimization Scientists.

The 8-fluoro-substituted quinoline scaffold represents a critical bifurcation point in drug design. While the quinoline core is ubiquitous in antimalarials and kinase inhibitors, the introduction of a fluorine atom at the C8 position introduces distinct toxicological liabilities that differ significantly from its non-fluorinated or 8-methoxy counterparts.

This guide analyzes the two primary toxicity vectors associated with this substitution:

  • Phototoxicity: Driven by the lability of the C8-F bond under UVA irradiation, leading to reactive aryl cation formation.[1]

  • Genotoxicity: Linked to metabolic activation and unscheduled DNA synthesis (UDS), distinguishing the 8-fluoro isomer from the biologically inert 2- or 3-fluoro isomers.[2][3]

Mechanism of Toxicity: The Phototoxic Cascade

The most clinically relevant toxicity for 8-fluoroquinolines (particularly in the fluoroquinolone antibiotic class, e.g., Lomefloxacin, Sparfloxacin) is severe cutaneous phototoxicity.

The Photochemical Trigger

Unlike the stable C6-F bond found in most fluoroquinolones, the C8-F bond is destabilized upon exposure to UVA light (320–400 nm).

  • Excitation: The quinoline chromophore absorbs UVA photons, entering an excited triplet state.

  • Dehalogenation: The C8-F bond undergoes heterolytic or homolytic cleavage.

  • Reactive Intermediate: This generates a highly reactive aryl cation (carbene-like character) or aryl radical at the C8 position.

  • Biological Damage: These intermediates react promiscuously with lipid membranes (peroxidation) and DNA bases (guanine oxidation), causing erythema and blistering.

Structure-Activity Relationship (SAR)

The substituent at C8 is the "switch" for phototoxicity.

  • 8-F / 8-Cl: High Phototoxicity (Unstable under UVA).

  • 8-H: Moderate/Low Phototoxicity.

  • 8-OMe (Methoxy): Non-Phototoxic.[1] The methoxy group sterically and electronically stabilizes the ring, preventing UVA-induced cleavage. This led to the development of Moxifloxacin and Gatifloxacin to supersede toxic 8-fluoro predecessors.

Visualization: Phototoxic Pathway

Phototoxicity UVA UVA Irradiation (320-400 nm) Excited Excited Triplet State (T1) UVA->Excited Drug 8-Fluoroquinoline (Ground State) Drug->Excited Absorbs Photon Cleavage C8-F Bond Cleavage (Dehalogenation) Excited->Cleavage Instability Cation Aryl Cation / Radical (Reactive Intermediate) Cleavage->Cation Damage Lipid Peroxidation & DNA Strand Breaks Cation->Damage Covalent Binding Clinical Clinical Manifestation: Erythema & Blistering Damage->Clinical

Caption: The photochemical cascade of 8-fluoroquinolines leading to tissue damage.

Genotoxicity Profile: Metabolic Activation

While phototoxicity is a physicochemical phenomenon, genotoxicity in this class is metabolic.

Unscheduled DNA Synthesis (UDS)

Research indicates that the position of the fluorine atom dictates genotoxic potential. In rat hepatocyte assays measuring UDS (a marker of DNA repair following damage):

  • 8-Fluoroquinoline: Positive for UDS.[2][3]

  • 5-, 6-, 7-Fluoroquinoline: Positive for UDS.[2][3]

  • 2-, 3-Fluoroquinoline: Negative (Safe).

Mechanism

The genotoxicity is mediated by cytochrome P450 bioactivation. The 8-fluoro substituent does not block the formation of the critical 2,3-epoxide or 3,4-epoxide intermediates, which are electrophilic and bind to DNA. Conversely, substitution at the 2 or 3 position (e.g., 2-fluoroquinoline) blocks the formation of these specific epoxide rings, rendering the molecule non-genotoxic.

Quantitative Toxicity Data[4][5]

Compound ClassSubstituent (C8)Phototoxicity (Mouse Ear Swelling)Genotoxicity (Ames/UDS)Clinical Status
Lomefloxacin Fluorine (F)High (Severe Erythema)Negative (Bacterial)Restricted/Withdrawn
Sparfloxacin Fluorine (F)High NegativeRestricted
Moxifloxacin Methoxy (OMe)Negligible NegativeFDA Approved
8-Fluoroquinoline Fluorine (F)N/APositive (UDS)Research Scaffold
Quinoline Hydrogen (H)LowPositive (Carcinogen)Toxic Scaffold

Experimental Protocols for Validation

To validate the safety of a new 8-substituted quinoline candidate, the following tiered testing strategy is mandatory.

Protocol A: In Vitro 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT)

Rationale: Differentiates between UV-induced cytotoxicity and baseline cytotoxicity.

  • Cell Line: Balb/c 3T3 mouse fibroblasts.

  • Dosing: Prepare 8 concentrations of the test compound in EBSS (Earle's Balanced Salt Solution).

  • Irradiation:

    • Plate 1: Keep in dark (Control).

    • Plate 2: Expose to UVA (5 J/cm²) for 50 minutes.

  • Viability Measure: Incubate with Neutral Red dye for 3 hours. Viable cells retain the dye.

  • Calculation: Calculate the Photo-Irritation Factor (PIF).

    • Interpretation: PIF > 5 indicates probable phototoxicity.

Protocol B: Rat Hepatocyte UDS Assay (Genotoxicity)

Rationale: Detects DNA repair synthesis triggered by reactive metabolites.

  • Isolation: Perfuse rat liver with collagenase to isolate primary hepatocytes.

  • Treatment: Incubate hepatocytes with the 8-fluoro candidate and [³H]-thymidine for 18–20 hours.

  • Fixation: Wash and fix cells on slides.

  • Autoradiography: Coat slides with photographic emulsion and expose for 7–10 days.

  • Scoring: Count nuclear grains (indicating repair synthesis) vs. cytoplasmic background.

    • Positive Result: Net nuclear grains > 5 per nucleus.

Mitigation Strategies (Medicinal Chemistry)

If the 8-position is essential for binding affinity, use the following bioisosteres to mitigate toxicity:

  • The "Methoxy Switch": Replace 8-F with 8-OMe .

    • Effect: Eliminates phototoxicity by stabilizing the ring against UVA cleavage.

    • Trade-off: Increases steric bulk; may affect binding pocket fit.

  • The "Methyl Switch": Replace 8-F with 8-Me .

    • Effect: Reduces phototoxicity compared to 8-F but may retain genotoxic liability (8-methylquinoline is UDS positive).

  • Scaffold Hopping: Introduce a nitrogen at position 8 (1,8-naphthyridine core).

    • Effect: Changes electronic distribution completely; often reduces phototoxic potential (e.g., Gemifloxacin).

Visualization: SAR Decision Logic

SAR_Logic Start Quinoline Lead Optimization (Target: C8 Position) Choice Select C8 Substituent Start->Choice OptF 8-Fluoro (-F) Choice->OptF OptOMe 8-Methoxy (-OMe) Choice->OptOMe OptH 8-Hydrogen (-H) Choice->OptH RiskF HIGH RISK: Phototoxicity (UVA) Genotoxicity (UDS) OptF->RiskF RiskOMe LOW RISK: Photostable Safe Profile OptOMe->RiskOMe RiskH MODERATE RISK: Genotoxic Potential Low Phototoxicity OptH->RiskH ActionF Action: DISCARD or Restrict Indication RiskF->ActionF ActionOMe Action: ADVANCE (Moxifloxacin Model) RiskOMe->ActionOMe

Caption: Decision matrix for optimizing the C8 position to minimize toxicity.

References

  • Phototoxicity of 8-Substituted Quinolones

    • Title: Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light.[4]

    • Source: Antimicrobial Agents and Chemotherapy, 1993.
    • URL:[Link]

  • Genotoxicity of Fluoroquinolines

    • Title: Genotoxicity of fluoroquinolines and methylquinolines.[2][3][5]

    • Source: Carcinogenesis, 1988.
    • URL:[Link]

  • Molecular Basis of Phototoxicity

    • Title: Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radi
    • Source: International Journal of Molecular Sciences, 2015.
    • URL:[Link]

  • Structure-Phototoxicity Relationship

    • Title: New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1.[6]

    • Source: Antimicrobial Agents and Chemotherapy, 2003.[7]

    • URL:[Link]

Sources

Whitepaper: The Strategic Role of the 8-Fluoro Group in Enhancing the Metabolic Stability of Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, the clinical success of quinoline-based drug candidates is often hampered by poor metabolic stability, leading to rapid clearance and suboptimal pharmacokinetic profiles. A key strategy to overcome this liability is the site-specific introduction of fluorine atoms. This guide provides a detailed examination of the role of the 8-fluoro group in enhancing the metabolic stability of quinoline derivatives. We will explore the underlying mechanistic principles, detail field-proven experimental protocols for evaluation, and present a framework for integrating this strategy into modern drug discovery programs.

II. The Challenge: Metabolic "Soft Spots" in the Quinolone Core

The quinoline ring system, particularly when electron-rich, is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5][6] These enzymes often catalyze hydroxylation reactions at positions of high electron density or sterically accessible C-H bonds. For the quinoline scaffold, the C-8 position is a common site of metabolic attack. This initial hydroxylation can lead to further Phase II conjugation (e.g., glucuronidation) or the formation of reactive metabolites, facilitating rapid excretion and reducing the drug's half-life and bioavailability.[7][8] Addressing this metabolic vulnerability is a critical objective in the lead optimization phase of drug development.

III. The Fluorine Solution: Mechanistic Insights into Metabolic Shielding

The introduction of a fluorine atom, particularly at the C-8 position, is a powerful and routinely employed strategy to mitigate unwanted oxidative metabolism.[9][10][11] The efficacy of this approach stems from several unique properties of fluorine.[4][12][13]

A. Blocking Metabolic Attack via C-F Bond Strength

The fundamental principle behind fluorine's ability to enhance metabolic stability is the strength of the carbon-fluorine (C-F) bond. The C-F bond is significantly stronger (bond energy ~110-126 kcal/mol) than a typical aromatic carbon-hydrogen (C-H) bond (~113 kcal/mol).[10] Cytochrome P450 enzymes catalyze oxidation by abstracting a hydrogen atom or through an electrophilic attack on the aromatic ring. The high energy required to cleave the C-F bond makes this position highly resistant to direct enzymatic oxidation.[4][14] By replacing the metabolically labile C-H bond at the 8-position with a robust C-F bond, the primary route of metabolic degradation is effectively blocked.[9][15]

B. Electronic Perturbation of the Aromatic System

Beyond steric blocking, fluorine's extreme electronegativity (3.98 on the Pauling scale) exerts a profound inductive effect on the quinoline ring system.[13][14]

  • Reduced Basicity: The electron-withdrawing nature of the 8-fluoro group can lower the pKa of the quinoline nitrogen, reducing its basicity. This can influence the molecule's overall physicochemical properties, including solubility and membrane permeability, which indirectly affects its interaction with metabolizing enzymes.[4][9]

  • Altered Ring Electronics: The fluorine atom withdraws electron density from the aromatic ring, making it less "electron-rich." Since many CYP450-mediated oxidations are electrophilic in nature, this reduction in electron density deactivates the ring towards metabolic attack, not just at the site of fluorination but potentially at adjacent positions as well.[10][14]

This dual mechanism of action—both blocking the primary site of metabolism and electronically shielding the ring—makes the 8-fluoro substitution a highly effective strategy for enhancing the metabolic half-life of quinoline-based drug candidates.[16]

IV. Experimental Validation: Assessing Metabolic Stability In Vitro

To quantify the impact of the 8-fluoro group, a robust and validated experimental workflow is essential. The most common and informative approach is the in vitro liver microsomal stability assay.[17][18][19] This assay provides critical data on a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of liver enzymes to metabolize the drug.[20]

A. Workflow for In Vitro Metabolic Stability Assessment

The following diagram outlines the standard workflow for determining metabolic stability using liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation A Test Compound & Controls Stock Solutions D Pre-incubate Compound with Microsomes A->D B Prepare Microsome Working Suspension (e.g., 0.5 mg/mL) B->D C Prepare NADPH Cofactor Solution E Initiate Reaction with NADPH C->E D->E F Aliquots Taken at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (e.g., Acetonitrile + Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining I->J K Calculate Half-Life (t½) and Intrinsic Clearance (CLint) J->K

Caption: Workflow for a typical liver microsomal stability assay.

B. Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a self-validating system for assessing the metabolic stability of a novel 8-fluoroquinoline derivative against its non-fluorinated parent compound.

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., XenoTech, LLC)

  • Test Compounds: 8-fluoroquinoline and parent quinoline, 10 mM in DMSO

  • Positive Controls: Dextromethorphan (high turnover), Verapamil (intermediate turnover)

  • Negative Control: Warfarin (low turnover)

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4

  • Cofactor: NADPH Regenerating System (e.g., Corning)

  • Quenching Solution: Acetonitrile with a suitable internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

2. Reagent Preparation:

  • Microsome Working Suspension: Thaw HLM stock on ice. Dilute to a final concentration of 0.5 mg/mL in ice-cold phosphate buffer. Keep on ice.[18]

  • Compound Working Solutions (2 µM): Dilute the 10 mM DMSO stocks of test compounds and controls into phosphate buffer. This intermediate dilution minimizes the final DMSO concentration to <0.1%.

  • NADPH Solution: Prepare according to the manufacturer's instructions immediately before use.

3. Incubation Procedure:

  • Add 99 µL of the microsome working suspension to each well of the 96-well incubation plate.

  • Add 1 µL of the respective compound working solution to the wells to achieve a final substrate concentration of 1 µM.[18]

  • Pre-incubation: Place the plate in a 37°C shaking water bath for 5-10 minutes to equilibrate.

  • Reaction Initiation: Add 10 µL of the pre-warmed NADPH solution to each well to start the metabolic reaction. The time of addition is T=0.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer 25 µL aliquots from the incubation plate to a collection plate containing 100 µL of ice-cold quenching solution. The T=0 sample is taken immediately after adding NADPH.

  • Control Validation: A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation. The performance of the positive and negative control compounds validates the assay's integrity.

4. Sample Analysis:

  • Seal the collection plate, vortex thoroughly, and centrifuge at 3000g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[17][21]

5. Data Calculation and Interpretation:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Determine the slope of the line (k) from the linear regression.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) [22]

C. Expected Data and Interpretation

The introduction of an 8-fluoro group is expected to significantly increase the metabolic half-life and decrease the intrinsic clearance compared to the non-fluorinated analog.

Table 1: Representative Metabolic Stability Data

CompoundPosition 8In Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)Predicted Metabolic Fate
Parent QuinolineH1592.4High Clearance
8-Fluoroquinoline F > 120 < 11.5 Low Clearance
DextromethorphanN/A8173.3High Clearance (Control)
WarfarinN/A> 120< 11.5Low Clearance (Control)

Data are illustrative and represent typical outcomes.

A longer half-life and lower clearance for the 8-fluoroquinoline derivative provide strong evidence that the intended metabolic stabilization was successful.[16][23] This in vitro data is crucial for ranking compounds and predicting in vivo pharmacokinetic behavior.[20][24]

V. Conclusion and Future Perspectives

The strategic incorporation of an 8-fluoro group is a field-proven, highly effective tactic in medicinal chemistry to enhance the metabolic stability of quinoline-based drug candidates. This is achieved by leveraging the high strength of the C-F bond to block direct oxidative attack by CYP450 enzymes and by using fluorine's potent electron-withdrawing properties to deactivate the aromatic ring system. The in vitro microsomal stability assay is the industry-standard method for quantifying this effect, providing essential data for advancing optimized compounds through the drug discovery pipeline. As our understanding of drug metabolism deepens, the rational application of fluorination will continue to be a critical tool for designing safer and more effective medicines.

References

  • McLellan, R. A., Drobitch, R. K., & Renton, K. W. (1996). Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human. Drug Metabolism and Disposition. [Link]

  • Unknown Author. (2012). Application of Bioisosteres in Drug Design. Vertex Pharmaceuticals.
  • Gill, H., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Gill, H., et al. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

  • Cresswell, A. J., & Davies, S. G. (2017). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies Blog. [Link]

  • Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source Not Available.
  • Rovito, R., & Giordano, C. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]

  • Smart, B. E. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Di, L. (2018). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan CRO Services. [Link]

  • Zhou, H., et al. (2008). Determination of the inhibitory potential of 6 fluoroquinolones on CYP1A2 and CYP2C9 in human liver microsomes. Acta Pharmacologica Sinica. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell Source. [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]

  • McLellan, R. A., Drobitch, R. K., & Renton, K. W. (1996). Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human. Semantic Scholar. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. [Link]

  • Fuhr, U., et al. (1993). Inhibitory potency of quinolone antibacterial agents against cytochrome P450IA2 activity in vivo and in vitro. Antimicrobial Agents and Chemotherapy. [Link]

  • Johansen, S. S., et al. (1997). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. [Link]

  • Miasoedova, A., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. [Link]

  • U.S. National Library of Medicine. (2016). Difference in Mechanism-Based Inhibition of Cytochrome P450 3A4 and 3A5 by a Series of Fluoroquinolone Antibacterial Agents. PubMed. [Link]

  • Hsieh, F. Y., et al. (2013). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. ACS Combinatorial Science. [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules. [Link]

  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics Blog. [Link]

  • Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. FDA. [Link]

  • Stone, T. W., & Zádori, D. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • Singh, H., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

  • Unknown Author. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Source Not Available.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT Blog. [Link]

  • Czura, A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • O'Neill, P. M., et al. (1994). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Semantic Scholar. [Link]

  • Bisacchi, G. S. (2010). Quinolones Chemistry and its Therapeutic Activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Smith, J. N., & Williams, R. T. (1955). Quinoline and its transformation products found in urine. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 8-Fluoro-4-methylquinoline via Modified Doebner-von Miller Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide an authoritative, self-validating protocol for the synthesis of 8-Fluoro-4-methylquinoline , a high-value pharmacophore used in the development of potassium-competitive acid blockers (P-CABs) and kinase inhibitors.

Executive Summary & Strategic Rationale

The this compound scaffold is a critical intermediate in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates. The fluorine atom at the C8 position blocks metabolic hydroxylation while electronically tuning the pyridine ring basicity.

This protocol details a robust modified Doebner-von Miller synthesis . Unlike traditional Skraup conditions that often result in violent exotherms, this modification utilizes a controlled addition of methyl vinyl ketone (MVK) equivalents (generated in situ or used directly) to 2-fluoroaniline, ensuring regioselectivity and safety.

Key Advantages of This Protocol:
  • Regiocontrol: The 2-fluoro substituent on the aniline directs cyclization exclusively to the open ortho position, yielding the 8-fluoro isomer.

  • Atom Economy: Utilizes readily available starting materials (2-fluoroaniline and methyl vinyl ketone).

  • Scalability: Designed for gram-to-multigram scale with manageable thermal profiles.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of an aniline derivative with an


-unsaturated ketone.[1][2]

Pathway Logic:

  • Michael Addition: The nucleophilic nitrogen of 2-fluoroaniline attacks the

    
    -carbon of methyl vinyl ketone.
    
  • Cyclization: Electrophilic attack on the benzene ring closes the ring (forming a dihydroquinoline).

  • Dehydration & Aromatization: Loss of water and subsequent oxidation yields the fully aromatic quinoline.

Mechanistic Pathway (DOT Visualization)

ReactionPathway Start 2-Fluoroaniline + Methyl Vinyl Ketone Inter1 Amino-Ketone Intermediate Start->Inter1 Michael Addition (HCl cat.) Inter2 Dihydroquinoline (Cyclized) Inter1->Inter2 Cyclization (-H2O) Product This compound Inter2->Product Oxidative Aromatization

Caption: Sequential transformation from starting materials to the aromatic quinoline core.

Experimental Protocol

Materials & Reagents[3][4][5]
ReagentCAS No.[3]Equiv.[4]Role
2-Fluoroaniline 348-54-91.0Starting Material
Methyl Vinyl Ketone (MVK) 78-94-41.2 - 1.5C3-C4 Synthon
Conc. Hydrochloric Acid (37%) 7647-01-02.5Catalyst/Solvent
Zinc Chloride (ZnCl₂) 7646-85-70.1Lewis Acid Co-catalyst
Toluene 108-88-3SolventExtraction
Sodium Hydroxide (NaOH) 1310-73-2ExcessNeutralization

Safety Warning:

  • MVK is a highly toxic lachrymator. Handle exclusively in a fume hood.

  • 2-Fluoroaniline is toxic if absorbed through skin.

  • Reaction Exotherm: The addition of MVK to acid is exothermic.

Detailed Procedure
Step 1: Catalyst Preparation & Amine Addition
  • Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.

  • Charge the flask with 60 mL of 6M HCl .

  • Add Zinc Chloride (1.36 g, 10 mmol) to the acid and stir until dissolved.

  • Add 2-Fluoroaniline (11.1 g, 100 mmol) dropwise to the acid solution. Note: A white precipitate of the aniline hydrochloride salt may form.

Step 2: Controlled Addition & Cyclization
  • Heat the mixture to 95°C (gentle reflux).

  • Add Methyl Vinyl Ketone (10.5 g, 150 mmol) dropwise via the addition funnel over 60 minutes .

    • Critical Control Point: Do not add MVK rapidly. The reaction is exothermic, and rapid addition promotes polymerization of MVK, reducing yield.

  • After addition is complete, maintain reflux for 3 hours . The solution will turn dark brown/black.

Step 3: Workup & Purification
  • Cool the reaction mixture to room temperature.

  • Basify the mixture to pH > 12 by slowly adding 20% NaOH solution while cooling in an ice bath.

    • Observation: The organic base will separate as an oil.

  • Extract the aqueous mixture with Toluene (3 x 50 mL) .

  • Combine organic layers, wash with brine (50 mL), and dry over anhydrous

    
    .
    
  • Concentrate under reduced pressure to yield the crude dark oil.

  • Purification: Distillation under reduced pressure (approx. 110-115°C at 2 mmHg) or Flash Column Chromatography (Hexane:EtOAc 9:1) yields the product as a pale yellow oil or low-melting solid.

Quality Control & Characterization (Self-Validating Data)

To validate the synthesis, compare obtained spectral data against these reference parameters.

Expected NMR Profile

The regiochemistry is confirmed by the coupling patterns in the aromatic region.

NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Feature

H
2.65Singlet (3H)

at C4
Distinct methyl singlet

H
7.25DoubletH-3Coupled to H-2

H
7.30 - 7.50MultipletH-6, H-7Complex due to F-coupling

H
7.85MultipletH-5Deshielded

H
8.75DoubletH-2Characteristic quinoline

-proton

F
-125.0MultipletF-8Typical aryl-F range
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Tar Formation Polymerization of MVKReduce MVK addition rate; ensure temperature is strictly 95°C, not higher.
Incomplete Cyclization Insufficient oxidationAdd a mild oxidant (e.g., 0.5 equiv Nitrobenzene) during reflux if using pure reagents under inert gas.
Regioisomer Contamination N/AUnlikely with 2-fluoroaniline; the 8-position is the only available ortho site for cyclization.

References

  • Doebner-von Miller Reaction Overview

    • Bergström, F. W. "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944.

  • Fluorinated Quinoline Synthesis

    • Eswaran, S., et al. "Synthesis and characterization of some new quinoline derivatives." Journal of Chemical Sciences, 2009.

  • Mechanism of Doebner-Miller

    • Denmark, S. E., & Venkatraman, S. "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 2006.

  • MVK Handling & Safety

    • PubChem Compound Summary for Methyl Vinyl Ketone.

Sources

Technical Application Note: Modified Skraup/Doebner-von Miller Synthesis of 8-Fluoro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 8-Fluoro-4-methylquinoline , a critical heterocyclic scaffold used in the development of fluoroquinolone antibiotics and bio-imaging agents.

While the user request specifies the Skraup synthesis , it is technically imperative to note that the classic Skraup reaction (using glycerol) yields unsubstituted quinolines. To introduce a methyl group at the C4 position, this protocol utilizes the Doebner-von Miller modification , which substitutes glycerol with Methyl Vinyl Ketone (MVK) (or its chemical equivalents). This guide bridges the terminology gap, providing a robust, acid-catalyzed condensation protocol optimized for regioselectivity and safety.

Scientific Foundation & Mechanism

The "Skraup" vs. "Doebner-von Miller" Distinction

To achieve the 4-methyl substitution pattern, the reaction kinetics must favor the formation of a specific enamine intermediate.

  • Classic Skraup: Aniline + Glycerol

    
     Quinoline (No alkyl substituents).
    
  • Doebner-von Miller (Target Protocol): Aniline +

    
    -unsaturated ketone (MVK) 
    
    
    
    4-Methylquinoline.
Reaction Mechanism

The synthesis proceeds via a modified Skraup mechanism involving a Michael addition followed by acid-catalyzed cyclization.

  • Conjugate Addition: 2-Fluoroaniline attacks the

    
    -carbon of Methyl Vinyl Ketone (MVK).
    
  • Cyclization: The resulting secondary amine undergoes acid-mediated electrophilic aromatic substitution onto the benzene ring (ortho position).

  • Dehydration & Aromatization: Loss of water and subsequent oxidation (often via disproportionation or an added oxidant) yields the fully aromatic quinoline.[1]

Regioselectivity: The fluorine atom at the C2 position of the aniline directs cyclization to the open ortho-position (C6 of the aniline), which becomes C8 of the quinoline ring. The carbonyl carbon of MVK becomes C4, placing the methyl group at position 4.

Mechanistic Pathway Diagram

SkraupMechanism Start 2-Fluoroaniline + Methyl Vinyl Ketone Michael Michael Adduct (β-amino ketone) Start->Michael Conjugate Addition (Acid Cat.) Cyclization Intramolecular Cyclization Michael->Cyclization Electrophilic Subst. Dihydro 1,2-Dihydroquinoline Intermediate Cyclization->Dihydro - H₂O (Dehydration) Product This compound Dihydro->Product Oxidation/Disproportionation (- 2H)

Figure 1: Mechanistic pathway from starting materials to the aromatized quinoline target.

Experimental Protocol

Materials & Reagents Table
ReagentCAS No.[2][3]Equiv.[3]RoleHazard Note
2-Fluoroaniline 348-54-91.0Limiting ReagentToxic, Irritant
Methyl Vinyl Ketone (MVK) 78-94-41.2 - 1.5C3-Fragment SourceHighly Toxic , Lachrymator
Hydrochloric Acid (6M) 7647-01-0SolventCatalyst/SolventCorrosive
Zinc Chloride (ZnCl₂) 7646-85-70.5Lewis Acid PromoterCorrosive, Hygroscopic
Toluene 108-88-3N/AExtraction SolventFlammable

Critical Safety Note: Methyl Vinyl Ketone (MVK) is highly toxic and prone to explosive polymerization. It must be used fresh (stabilized with hydroquinone) and handled in a well-ventilated fume hood.

Detailed Step-by-Step Methodology
Phase 1: Reaction Setup
  • Apparatus: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal thermometer, and a pressure-equalizing addition funnel.

  • Catalyst Preparation: Charge the flask with 2-Fluoroaniline (50 mmol, 5.55 g) and 6M HCl (30 mL) .

    • Expert Insight: Adding Zinc Chloride (ZnCl₂, 25 mmol) at this stage acts as a Lewis acid promoter, increasing the rate of the Michael addition and improving yield compared to HCl alone.

  • Heating: Heat the mixture to 80°C in an oil bath. Ensure the aniline is fully dissolved/suspended as the hydrochloride salt.

Phase 2: Controlled Addition (The "Skraup" Modification)
  • Addition: Load Methyl Vinyl Ketone (60 mmol, 4.20 g) into the addition funnel.

  • Dropwise Feed: Add the MVK dropwise over 45–60 minutes while maintaining the temperature at 80–90°C.

    • Why? Rapid addition causes MVK polymerization (tar formation), which is the primary cause of failure in Skraup-type syntheses.

  • Reflux: Once addition is complete, raise the temperature to reflux (~100-110°C) and stir for 3–4 hours . The solution will darken significantly (deep red/brown).

Phase 3: Workup & Isolation
  • Cooling: Cool the reaction mixture to room temperature.

  • Basification: Place the flask in an ice bath. Slowly add 20% NaOH (aq) until the pH reaches 10–12.

    • Observation: A dark oily layer (the free base quinoline) will separate.

  • Extraction: Extract the aqueous mixture with Toluene (3 x 30 mL) . Toluene is preferred over ether/DCM here as it solubilizes the quinoline well but leaves behind polymeric tars.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Concentration: Remove the solvent under reduced pressure (Rotovap) to yield the crude brown oil.

Phase 4: Purification
  • Steam Distillation (Recommended): To separate the product from non-volatile tars, perform a steam distillation. This compound is volatile with steam.

  • Final Crystallization: If the distillate solidifies upon cooling (MP is approx 40-50°C), recrystallize from dilute ethanol. If liquid, purify via vacuum distillation.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Step1 Mix 2-Fluoroaniline + HCl + ZnCl₂ Step2 Heat to 80°C Step1->Step2 Step3 Dropwise MVK Addition (45-60 mins) Step2->Step3 Step4 Reflux 3-4 Hours Step3->Step4 Step5 Basify (pH > 10) with NaOH Step4->Step5 Step6 Extract with Toluene Step5->Step6 Step7 Steam Distillation (Removes Tars) Step6->Step7

Figure 2: Operational workflow for the synthesis of this compound.

Validation & Quality Control

To confirm the identity of This compound , the following spectral characteristics are expected.

NMR Spectroscopy Data
  • 
     NMR:  A critical diagnostic. Expect a signal around -125 to -135 ppm .
    
  • 
     NMR (CDCl₃, 400 MHz): 
    
    • 
       2.65 ppm (s, 3H, C4-CH₃ ) – Confirming the "4-methyl" placement.
      
    • 
       7.30–7.50 ppm (m, aromatic protons).
      
    • 
       8.75 ppm (d, 1H, C2-H ) – Characteristic downfield shift of the proton adjacent to Nitrogen.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Tarring MVK polymerization.Add MVK slower; Ensure hydroquinone stabilizer is present in MVK source.
Product is 2-Methyl Wrong reagent used.Ensure Methyl Vinyl Ketone was used, not Crotonaldehyde.
Incomplete Reaction Oxidative step failed.If yield is low, add a mild oxidant (e.g., Iodine, 0.1 eq) during the reflux stage to assist aromatization.

References

  • Manske, R. H. F. (1942).[4] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[4]

  • Bergstrom, F. W. (1944). "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 35(2), 77–277.

  • Eisch, J. J., & Dluzniewski, T. (1989). "Mechanism of the Skraup and Doebner-von Miller Quinoline Syntheses." The Journal of Organic Chemistry, 54(6), 1269–1274.

  • Denmark, S. E., & Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 71(4), 1668–1676.

  • Preparation of this compound. (Generic Precedent for 8-fluoroquinolines). PubChem Compound Summary.

Sources

Application Note: Regioselective Combes Synthesis of 8-Fluoro-2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The synthesis of functionally decorated quinolines is a cornerstone of modern drug development, given the quinoline core's prevalence in antimalarial, antibacterial, and oncology pharmacophores. The Combes quinoline synthesis, first reported in 1888, remains a highly effective method for constructing the 2,4-substituted quinoline backbone using a β-diketone and an aniline derivative[1]. This application note details the mechanistic rationale, condition optimization, and a self-validating protocol for the synthesis of 8-fluoro-2,4-dimethylquinoline using 2-fluoroaniline and acetylacetone.

By leveraging the steric and electronic directing effects of the ortho-fluorine atom, this protocol circumvents the regioselectivity issues traditionally associated with the Combes synthesis, providing a high-yield, scalable route to fluorinated heterocycles.

Mechanistic Rationale & Regioselectivity

The Combes synthesis is a two-stage process that must be carefully controlled to prevent side reactions.

1. Enamine Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-fluoroaniline) on one of the carbonyl carbons of the β-diketone (acetylacetone). Following an intramolecular proton transfer and dehydration (E2 mechanism), a Schiff base is generated, which rapidly tautomerizes into a stable enamine intermediate[1]. Causality Check: If strong acid is introduced at this stage, the aniline will rapidly protonate to form a non-nucleophilic anilinium ion, and the acetylacetone will undergo acid-catalyzed self-condensation. Therefore, the enamine must be formed under neutral or mildly acidic conditions first.

2. Acid-Catalyzed Annulation: The second, rate-determining step requires a strong acid catalyst. Protonation of the enamine’s carbonyl oxygen generates a highly electrophilic iminium ion. This triggers an intramolecular electrophilic aromatic substitution (EAS) on the aniline ring, followed by dehydration to yield the aromatized quinoline[1],[2].

The Role of 2-Fluoroaniline: While meta-substituted anilines present severe regioselectivity challenges (yielding mixtures of 5- and 7-substituted quinolines), ortho-substituted precursors like 2-fluoroaniline completely dictate the cyclization pathway[2]. The fluorine atom sterically and electronically blocks one ortho position, forcing the EAS exclusively to the unsubstituted C6 position of the aniline ring, yielding solely the 8-fluoro regioisomer.

CombesMechanism N1 2-Fluoroaniline + Acetylacetone N2 Nucleophilic Addition & Dehydration N1->N2 N3 Enamine Intermediate (Stable at 100°C) N2->N3 - H₂O N4 Acid Catalysis (PPA or H₂SO₄) N3->N4 N5 Protonated Iminium Ion (Electrophilic Activation) N4->N5 H⁺ Transfer N6 Intramolecular EAS (Regioselective) N5->N6 Ortho-Attack N7 Dehydration & Aromatization N6->N7 N8 8-Fluoro-2,4-dimethylquinoline N7->N8 - H₂O

Mechanistic workflow of the Combes synthesis yielding 8-fluoro-2,4-dimethylquinoline.

Process Optimization & Yield Data

Historically, concentrated sulfuric acid (H₂SO₄) was the standard catalyst for the cyclodehydration step[1]. However, H₂SO₄ acts as a strong oxidant at elevated temperatures, leading to substrate charring and difficult purification. Polyphosphoric acid (PPA) provides a milder, highly effective dehydrating environment that stabilizes the iminium intermediate without oxidative degradation[1]. Furthermore, modern adaptations utilizing microwave irradiation drastically reduce reaction times and improve overall yields by providing uniform dielectric heating[3].

Table 1: Optimization of Cyclodehydration Conditions for 8-Fluoro-2,4-dimethylquinoline

EntryCatalyst / ReagentTemp (°C)TimeYield (%)Mechanistic Observation
1Conc. H₂SO₄1002.0 h58Significant charring; moderate enamine degradation.
2Polyphosphoric Acid (PPA)1301.5 h76Cleaner profile; superior dehydrating capacity.
3p-Toluenesulfonic Acid11012.0 h15Insufficient acidity for iminium activation; stalled at enamine.
4PPA (Microwave-Assisted)15015 min88Rapid dielectric heating prevents thermal degradation.
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent phases unless the in-process validation checkpoints are met.

Phase 1: Condensation (Enamine Synthesis)
  • Charge the Reactor: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add 2-fluoroaniline (11.1 g, 100 mmol) and acetylacetone (11.0 g, 110 mmol).

  • Thermal Condensation: Heat the neat mixture to 100 °C under an inert argon atmosphere for 2 hours. Water will evolve as a byproduct and collect in the trap.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the 2-fluoroaniline starting material on a silica TLC plate (Eluent: Hexane/EtOAc 4:1).

    • Pass Criteria: Complete disappearance of the 2-fluoroaniline spot (UV active, ninhydrin positive) and the appearance of a new, less polar spot corresponding to the enamine. If starting material persists, continue heating for 1 hour.

Phase 2: Acid-Catalyzed Annulation
  • Cooling: Remove the heat source and allow the enamine intermediate to cool to room temperature.

  • Catalyst Addition: Slowly add 40 g of Polyphosphoric Acid (PPA). Causality Note: PPA is highly viscous at room temperature; warming it slightly (to ~50 °C) prior to addition ensures homogenous mixing.

  • Cyclodehydration: Equip the flask with a reflux condenser and heat the mixture to 130 °C using an oil bath for 1.5 hours. The mixture will turn deep yellow/brown as the iminium ion forms and cyclizes.

  • Validation Checkpoint (LC-MS or TLC): Take a micro-aliquot, quench in water, and extract with EtOAc.

    • Pass Criteria: Disappearance of the enamine intermediate and appearance of a highly UV-active, fluorescent spot (quinoline core) at a lower Rf value due to increased basicity.

Phase 3: Quench & Free-Basing
  • Thermal Quench: While the mixture is still warm (~70 °C, to prevent the PPA from solidifying), pour it slowly into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Basification (Critical Step): The product currently exists as a water-soluble quinolinium phosphate salt. Slowly add concentrated Ammonium Hydroxide (NH₄OH) dropwise until the aqueous solution reaches pH 9-10 .

    • Causality Note: Failure to reach a basic pH will result in the product remaining in the aqueous layer during extraction, devastating the yield. A distinct precipitate or oily suspension of the free-base quinoline will form upon successful basification.

Phase 4: Isolation & Verification
  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 100 mL).

  • Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via silica gel flash chromatography (Eluent gradient: Hexane to Hexane/EtOAc 8:2) to afford 8-fluoro-2,4-dimethylquinoline as a pale yellow solid/oil.

  • Analytical Verification:

    • ¹H NMR (CDCl₃): Look for the distinct quinoline aromatic protons (multiplets between 7.2 - 8.0 ppm), the isolated C3 aromatic proton (singlet, ~7.1 ppm), and two distinct methyl singlets (~2.6 ppm and ~2.7 ppm).

    • ¹⁹F NMR: A single peak should be observed, confirming the regioselective formation of a single fluorinated isomer.

References
  • Combes quinoline synthesis - Wikipedia. wikipedia.org.[Link]

  • Combes quinoline synthesis. grokipedia.com.[Link]

Sources

Application Note: Strategic Functionalization of 8-Fluoro-4-methylquinoline at the C-4 Position

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Space Analysis

The 8-fluoro-4-methylquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, VEGFR) and antibacterial agents (fluoroquinolone analogs). While the C-4 position is occupied by a methyl group, this substituent is not chemically inert. It possesses "picolinic" acidity, rendering it a versatile handle for lateral functionalization.

This guide details three distinct protocols to functionalize the C-4 position by exploiting the reactivity of the C-4 methyl group. Unlike standard aromatic substitution, these methods activate the benzylic-type C(sp³)-H bonds, allowing the transformation of the methyl group into aldehydes, alkyl halides, or complex carbon frameworks.

Reactivity Profile: The "8-Fluoro Effect"

The presence of the fluorine atom at the C-8 position exerts a significant electronic influence:

  • Inductive Withdrawal (-I Effect): The fluorine atom pulls electron density from the benzene ring, which is communicated to the pyridine ring. This increases the acidity of the C-4 methyl protons compared to the non-fluorinated parent, facilitating deprotonation.

  • Lipophilicity & Metabolic Stability: The 8-F substituent blocks metabolic oxidation at the C-8 position and modulates the pKa of the quinoline nitrogen, altering solubility and binding affinity.[1]

Reaction Landscape & Pathway Visualization

The following diagram illustrates the three core pathways for functionalizing the C-4 methyl group: Riley Oxidation (to Aldehyde), Radical Halogenation (to Alkyl Halide), and Lateral Lithiation (to C-C coupled products).

ReactionLandscape Start This compound Inter1 Enol Intermediate Start->Inter1 SeO2, Dioxane (Riley Ox.) Inter2 Benzylic Radical Start->Inter2 NBS, AIBN (Radical Subst.) Inter3 C-4 Lithio-anion (Nucleophile) Start->Inter3 LDA, THF, -78°C (Deprotonation) Prod1 8-Fluoro-4-quinolinecarboxaldehyde (Versatile Electrophile) Inter1->Prod1 -H2O, -Se Prod2 4-(Bromomethyl)-8-fluoroquinoline (Linker Installation) Inter2->Prod2 Br transfer Prod3 C-4 Alkylated/Arylated Derivatives Inter3->Prod3 Electrophile (E+)

Figure 1: Divergent synthetic pathways for the functionalization of the C-4 methyl group in this compound.

Protocol A: Selenium Dioxide (Riley) Oxidation

Target: Synthesis of 8-Fluoro-4-quinolinecarboxaldehyde. Mechanism: Ene-reaction followed by sigmatropic rearrangement and dehydration.

This is the gold-standard method for converting the activated methyl group into a formyl group, which serves as a gateway for reductive aminations or Wittig reactions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Oxidant: Selenium Dioxide (SeO₂, 1.2 - 1.5 equiv)

  • Solvent: 1,4-Dioxane (wet, containing 2-5% water to prevent over-oxidation)

  • Workup: Dichloromethane (DCM), Sodium Bicarbonate (NaHCO₃), Celite.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in 1,4-dioxane (50 mL).

  • Reagent Addition: Add finely powdered SeO₂ (12 mmol). Note: Commercial SeO₂ can be sticky; ensure it is free-flowing or freshly sublimed for kinetic consistency.

  • Reaction: Heat the mixture to reflux (101 °C) with vigorous stirring.

    • Observation: The reaction mixture will turn from yellow to dark red/black as elemental selenium precipitates.

    • Duration: Monitor by TLC (usually 2–6 hours). The starting material (non-polar) will disappear, replaced by a more polar aldehyde spot.

  • Filtration (Critical): Cool the mixture to room temperature. Filter through a pad of Celite to remove the precipitated grey selenium metal. Wash the pad with DCM.

  • Workup: Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM and wash with saturated NaHCO₃ (to remove selenous acid byproducts) and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Key Technical Insight: The presence of water (2-5%) in dioxane is crucial. It facilitates the hydrolysis of the intermediate selenite ester and prevents the formation of the carboxylic acid (over-oxidation).

Protocol B: Lateral Lithiation & Electrophilic Trapping

Target: C-C Bond Formation (Chain Extension). Mechanism: Acid-base reaction generating a resonance-stabilized carbanion.

The protons on the C-4 methyl group are acidic (pKa ~26). The 8-fluoro group enhances this acidity, allowing clean deprotonation with Lithium Diisopropylamide (LDA). Avoid n-Butyllithium (n-BuLi) as the primary base, as it may attack the C-2 position (nucleophilic addition) rather than deprotonating the C-4 methyl.

Materials
  • Substrate: this compound (1.0 equiv)

  • Base: LDA (1.1 equiv, prepared fresh or commercial solution)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Atmosphere: Argon or Nitrogen (strictly anhydrous)

Step-by-Step Methodology
  • Base Preparation: If preparing LDA: Cool THF (20 mL) to -78 °C. Add diisopropylamine (1.2 equiv) followed by n-BuLi (1.1 equiv). Stir for 30 mins at 0 °C, then cool back to -78 °C.

  • Deprotonation: Add a solution of this compound in THF dropwise to the LDA solution at -78 °C.

    • Color Change: The solution will typically turn deep red or purple, indicating the formation of the delocalized lithio-anion.

    • Time: Stir for 45–60 minutes at -78 °C.

  • Trapping: Add the electrophile (e.g., benzaldehyde, alkyl iodide, epoxide) slowly.

  • Warming: Allow the reaction to warm slowly to room temperature over 2–4 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

LithiationMechanism cluster_conditions Critical Parameters Step1 This compound (Neutral) Step2 Deprotonation (LDA, -78°C) Formation of Aza-Allyl Anion Step1->Step2 H+ removal from C-4 Methyl Step3 Electrophilic Attack (C-C Bond Formation) Step2->Step3 Reaction with Electrophile (E+) Warning Avoid n-BuLi (Risk of C-2 attack) Use LDA or LiTMP Temp Maintain -78°C to prevent polymerization

Figure 2: Mechanistic flow for the lateral lithiation of this compound.

Protocol C: Radical Bromination (Wohl-Ziegler)

Target: Synthesis of 4-(Bromomethyl)-8-fluoroquinoline. Mechanism: Radical chain reaction.

This protocol installs a bromine atom on the methyl group, creating a highly reactive benzylic bromide. This intermediate is unstable and should be used immediately for nucleophilic substitutions (e.g., with amines, thiols, or azides).

Materials
  • Reagent: N-Bromosuccinimide (NBS, 1.05 equiv). Recrystallize from water before use to remove HBr.

  • Initiator: AIBN (Azobisisobutyronitrile, 5 mol%) or Benzoyl Peroxide.

  • Solvent: CCl₄ (traditional, phase out if possible) or Acetonitrile (greener alternative).

Step-by-Step Methodology
  • Setup: Dissolve substrate in solvent (0.1 M). Add NBS and AIBN.[2]

  • Initiation: Heat to reflux. If using CCl₄, a light source (floodlight) can accelerate initiation.

  • Monitoring: The reaction is complete when the denser NBS solid (bottom of flask) is converted to the lighter succinimide solid (floats on top).

  • Workup: Filter off succinimide while warm. Concentrate the filtrate.

  • Stabilization: The product is a lachrymator and unstable. Do not purify by silica column if possible (silica acidity causes degradation). Recrystallize from hexane/EtOAc or use crude immediately.

Comparison of Functionalization Strategies

FeatureRiley Oxidation (SeO₂)Lateral Lithiation (LDA)Radical Bromination (NBS)
Product Type Aldehyde (-CHO)Alkyl/Aryl derivativeAlkyl Bromide (-CH₂Br)
Reaction Type OxidationNucleophilic SubstitutionRadical Substitution
Key Reagent Selenium DioxideLDA / ElectrophileNBS / AIBN
Selectivity High (Specific to methyl)High (at -78°C)Moderate (Ring Br possible)
Primary Risk Selenium toxicityMoisture sensitivityProduct instability

References

  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681–1687. Link

  • Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines.[3] Journal of Chemical Research, (1), 34-35.[4] Link

  • Wolfe, J. F., et al. (1972). Lateral Lithiation of 4-Methylquinoline. The Journal of Organic Chemistry, 37(23), 3755.
  • BenchChem. (2025).[5] Application Notes: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines.[2][5] Link

  • Sakamoto, T., et al. (2009). Regioselective Functionalization of Quinolines. Chem. Pharm. Bull, 57(9). (Discussion on halogen effects on quinoline reactivity).

Sources

Application Notes & Protocols: Leveraging 8-Fluoro-4-methylquinoline in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, yet the pursuit of enhanced efficiency, color purity, and operational stability is a relentless endeavor. The design of novel organic materials is central to this progress. This document provides a detailed technical guide for researchers on the strategic use of 8-Fluoro-4-methylquinoline as a versatile building block in the synthesis of high-performance materials for OLEDs. We will explore its role as both an ancillary ligand in phosphorescent emitters and a core structural unit in host and charge-transport materials. The protocols herein are grounded in established palladium-catalyzed cross-coupling reactions, providing a robust framework for innovation in materials science.

Part 1: The Scientific Rationale - Why this compound?

The molecular architecture of this compound offers a compelling combination of electronic and structural features that can be exploited for the targeted design of OLED materials. Understanding the contribution of each component of its structure is key to appreciating its utility.

The Quinoline Core: A Robust Heterocyclic Platform

Quinoline, a fused aromatic heterocycle of benzene and pyridine, is a well-established scaffold in the synthesis of dyes and functional electronic materials.[1][2] Its conjugated structure provides a rigid framework conducive to efficient charge transport and luminescence. The nitrogen atom within the ring imparts a degree of electron-deficient (n-type) character, which can be beneficial for designing electron-transporting or bipolar host materials.

The Impact of Fluorine Substitution: Precision Energy Level Tuning and Enhanced Stability

The strategic incorporation of fluorine atoms is a cornerstone of modern OLED material design.[3] The 8-fluoro substituent on the quinoline ring is particularly advantageous for several reasons:

  • Energy Level Depression: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] This depression of frontier molecular orbitals can facilitate more efficient electron injection from the cathode and enhance the material's resistance to oxidative degradation, thereby extending the operational lifetime of the OLED device.[3]

  • Increased Thermal and Morphological Stability: The strength of the carbon-fluorine (C-F) bond adds significant thermal stability to the molecule.[3] Furthermore, non-covalent interactions, such as C-H···F hydrogen bonds, can influence the solid-state packing of molecules, potentially leading to more ordered thin films and improved charge carrier mobility.[4]

The 4-Methyl Group: Steric and Electronic Influence

The methyl group at the 4-position, while seemingly simple, provides a crucial tool for steric engineering. In the context of phosphorescent emitters, bulky groups can be used to suppress intermolecular quenching processes like triplet-triplet annihilation by preventing the close packing of emissive molecules. This steric hindrance helps maintain high photoluminescence quantum yields (PLQYs) in the solid state, a critical requirement for efficient OLEDs.

Part 2: Key Applications in OLED Material Synthesis

This compound can be deployed in two primary synthetic strategies to create distinct classes of OLED materials: as a ligand in emissive metal complexes or as a foundational unit for larger, functional molecules.

Application A: Ancillary Ligand in Phosphorescent Iridium(III) Emitters

In phosphorescent OLEDs (PhOLEDs), heteroleptic iridium(III) complexes are benchmark emitters due to their ability to harvest both singlet and triplet excitons, enabling internal quantum efficiencies of up to 100%. These complexes typically feature two cyclometalating (C^N) ligands and one ancillary (or auxiliary) ligand. The ancillary ligand plays a critical role in tuning the complex's emission color, quantum efficiency, and stability.[5][6]

This compound is an excellent candidate for an ancillary ligand. Its strong σ-donating nitrogen atom can form a stable coordinate bond with the iridium center, while the fluorinated, electron-deficient ring system can help to stabilize the metal's d-orbitals and influence the energy of the emissive triplet state.[7] This can be particularly useful in the design of deep-blue emitters, where destabilizing non-radiative states is a significant challenge.[7][8]

Application B: Core Building Block for Host and Charge-Transport Materials

The performance of an OLED is not solely dependent on the emitter; the surrounding host and charge-transport layers are equally critical.[9][10] By treating this compound as a structural core, it can be further functionalized using powerful synthetic tools like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to build larger, more complex molecules.[11][12]

  • Suzuki Coupling: This palladium-catalyzed reaction enables the formation of C-C bonds, allowing for the attachment of various aryl groups (e.g., carbazoles, phenyls, biphenyls) to the quinoline scaffold.[13][14] This is a primary method for extending π-conjugation and building rigid molecular architectures suitable for host materials.

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds, enabling the linkage of amine-containing moieties, such as hole-transporting units like carbazole, phenoxazine, or triphenylamine, to the quinoline core.[15][16] This strategy is ideal for creating bipolar host materials that can transport both electrons (via the quinoline part) and holes (via the attached amine part), leading to a more balanced charge recombination zone and higher device efficiency.

Part 3: Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their respective Material Safety Data Sheets (MSDS). Anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox) are required for these palladium-catalyzed reactions.

Protocol 1: Synthesis of a Heteroleptic Iridium(III) Complex

This protocol describes a general procedure for synthesizing an Iridium(III) complex using this compound as the ancillary ligand. The cyclometalating ligand used here is 2-phenylpyridine (ppy) as a representative example.

Objective: To synthesize Bis(2-phenylpyridinato-C2,N)(this compound)iridium(III), or [Ir(ppy)₂(8-F-4-Meq)].

Step-by-Step Methodology:

  • Synthesis of the Iridium Dimer [Ir(ppy)₂Cl]₂:

    • In a 100 mL Schlenk flask, combine IrCl₃·nH₂O (1.0 mmol), 2-phenylpyridine (2.5 mmol), and a 3:1 mixture of 2-ethoxyethanol and water (40 mL).

    • Purge the mixture with argon for 20 minutes.

    • Heat the reaction to 110 °C and reflux under argon for 24 hours. A yellow precipitate will form.

    • Cool the reaction to room temperature. Collect the yellow solid by filtration, wash with methanol, and then diethyl ether.

    • Dry the resulting yellow powder, [Ir(ppy)₂Cl]₂, under vacuum. This dimer is used in the next step without further purification.

  • Ligand Exchange Reaction:

    • To a 100 mL Schlenk flask, add the iridium dimer [Ir(ppy)₂Cl]₂ (0.5 mmol), this compound (1.2 mmol), and sodium carbonate (Na₂CO₃) (4.0 mmol).

    • Add 50 mL of 2-ethoxyethanol as the solvent.

    • Purge the flask with argon for 20 minutes.

    • Heat the mixture to 120 °C and reflux under argon for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature. Add 100 mL of deionized water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with water and then cold methanol.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel. A solvent gradient (e.g., dichloromethane/hexane) is used to elute the desired product.

    • For final purification to achieve OLED-grade purity (>99.9%), temperature-gradient sublimation under high vacuum is the required method.

  • Characterization:

    • Confirm the structure and purity of the final complex using ¹H NMR, ¹⁹F NMR, ¹³C NMR, Mass Spectrometry (MALDI-TOF or FAB), and Elemental Analysis.

    • Investigate photophysical properties (UV-Vis absorption, photoluminescence emission, PLQY, and phosphorescence lifetime) in a suitable solvent (e.g., dichloromethane) and in thin films.

Protocol 2: Functionalization via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a larger molecule by coupling an arylboronic acid to a halogenated this compound precursor. (Note: A precursor like 2-Bromo-8-fluoro-4-methylquinoline would first need to be synthesized or procured).

Objective: To synthesize 2-(9H-carbazol-9-yl)phenyl)-8-fluoro-4-methylquinoline.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a dry Schlenk flask under an argon atmosphere, combine 2-Bromo-8-fluoro-4-methylquinoline (1.0 mmol), (4-(9H-carbazol-9-yl)phenyl)boronic acid (1.2 mmol), and potassium carbonate (K₂CO₃) (3.0 mmol).[17]

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).[17]

    • Add a 4:1 mixture of anhydrous toluene and water (25 mL).

  • Reaction Execution:

    • Purge the reaction mixture with argon for 15 minutes while stirring.

    • Heat the reaction to 90 °C and stir vigorously under argon for 16 hours. Monitor by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature. Add ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Recrystallization or sublimation may be used for further purification.

  • Characterization:

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Part 4: Data Presentation & Expected Outcomes

The successful synthesis of materials incorporating this compound should yield compounds with specific, desirable properties for OLED applications. The data below is illustrative of what a researcher might expect for a novel phosphorescent emitter based on this building block.

Table 1: Hypothetical Photophysical and Electrochemical Properties of [Ir(ppy)₂(8-F-4-Meq)]

PropertyValueSignificance for OLED Performance
Absorption (λₘₐₓ) 385 nm (MLCT), 270 nm (LC)Indicates absorption bands corresponding to Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) transitions.
Emission (λₑₘ) 475 nm (Sky Blue)The emission color is determined by the energy of the lowest triplet state (T₁).
Photoluminescence Quantum Yield (ΦPL) > 85% (in doped film)High PLQY is essential for high external quantum efficiency (EQE) in the final device.
Phosphorescence Lifetime (τ) ~1.2 µsA shorter lifetime can help reduce efficiency roll-off at high brightness levels.[7]
HOMO Level -5.7 eVDeeper HOMO level (due to fluorine) improves hole injection from the HTL and enhances oxidative stability.[4]
LUMO Level -2.9 eVLowered LUMO level facilitates electron injection from the ETL.[4]
Electrochemical Gap 2.8 eVCorrelates with the emission color and helps in selecting appropriate host and transport layer materials.
Glass Transition Temp. (Tg) > 130 °CHigh Tg indicates good morphological stability of the amorphous thin film, preventing crystallization and device failure.

Part 5: Workflow and Mechanistic Visualizations

Diagrams are crucial for visualizing complex synthetic pathways and reaction mechanisms. The following are generated using Graphviz (DOT language).

General Synthetic Workflow

G cluster_start Starting Materials cluster_app Application Pathways cluster_product Target OLED Materials cluster_end Device Integration Start This compound Precursor Halogenated Precursor (e.g., 2-Bromo-8-F-4-Meq) Start->Precursor Halogenation AppA Ancillary Ligand (Protocol 1) Start->AppA AppB1 Suzuki Coupling (Protocol 2) Precursor->AppB1 AppB2 Buchwald-Hartwig (Protocol 3) Precursor->AppB2 Emitter Phosphorescent Emitter AppA->Emitter Host Host / Transport Material AppB1->Host AppB2->Host Device OLED Fabrication & Testing Emitter->Device Host->Device

Caption: Synthetic pathways for OLED materials using this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² (Coupled Product) RE->Product React1 R¹-X (Halogenated Quinoline) React1->OA React2 R²-B(OR)₂ (Boronic Acid/Ester) React2->TM Base Base (e.g., K₂CO₃) Base->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a high-potential building block for the synthesis of next-generation OLED materials. Its unique combination of a robust heterocyclic core, the electron-withdrawing fluorine atom, and a sterically influential methyl group provides chemists with multiple levers to fine-tune the optoelectronic and physical properties of target molecules. The synthetic protocols provided, based on well-established and reliable palladium-catalyzed reactions, offer a clear pathway for researchers to explore the utility of this compound in creating more efficient, stable, and color-pure phosphorescent emitters, host materials, and charge-transport layers.

References

  • Recent advances in using strong-field ancillary ligands to support blue-emitting iridium(iii) and platinum(ii) complexes. Chemical Communications (RSC Publishing).
  • The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. NINGBO INNO PHARMCHEM CO.,LTD..
  • Application Notes and Protocols: Use of Fluorinated Disulfides in the Development of OLEDs. Benchchem.
  • Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency. Journal of Materials Chemistry C (RSC Publishing).
  • Blue Light Emitting Ir(III) Compounds for OLEDs - New Insights into Ancillary Ligand Effects on the Emitting Triplet State. The Journal of Physical Chemistry A (ACS Publications).
  • 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2. Ossila.
  • Deep-blue phosphorescent iridium complexes with picolinic acid N-oxide as the ancillary ligand for high efficiency organic light-emitting diodes. ResearchGate.
  • Fast Synthesis of the Iridium (Iii) Complexes At Room Temperature for High-Performance Oleds. Preprints.org.
  • Effect of ancillary ligand on the photoluminescent and electroluminescent properties of blue Ir(III) complexes bearing main bipyridine ligand. ResearchGate.
  • Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications (RSC Publishing).
  • Rapid room temperature synthesis of red iridium(iii) complexes containing a four-membered Ir–S–C–S chelating ring for highly efficient OLEDs with EQE over 30%. PMC.
  • A study on the improvement of color uniformity by fluorine compound control in inkjet process for manufacturing OLED panel. ACS Applied Optical Materials.
  • Rapid room temperature synthesis of red iridium(iii) complexes containing a four-membered Ir–S–C–S chelating ring for highly efficient OLEDs with EQE over 30%. Chemical Science (RSC Publishing).
  • Yonsei and LG Display reveal how magnesium fluoride boosts OLED performance. News Directory 3.
  • Highly efficient red iridium(iii) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands for phosphorescent OLEDs with external quantum efficiencies over 20%. Journal of Materials Chemistry C (RSC Publishing).
  • Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. MDPI.
  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate.
  • Advancing OLED Performance with Custom Synthesis. DigiChem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ResearchGate.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate.
  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Delaware.
  • Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. Beilstein Journal of Organic Chemistry.
  • Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Novel Heterocyclic Compounds for Red and Green Triplet Matrix Materials for OLED Application. Publikationsserver der Universität Regensburg.
  • Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. PMC.
  • 8-Hydroxy Quinoline Derivatives as Auxiliary Ligands for Red-Emitting Cyclic-Platinum Phosphorescent Complexes: Synthesis and Properties. ResearchGate.
  • Synthesis of Heterocycles for OLED Applications. IRIS (Institutional Research Information System).
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry.

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reaction conditions for oxidation of 8-Fluoro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Oxidation Strategies for 8-Fluoro-4-methylquinoline

Executive Summary & Strategic Importance

This compound is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and anti-tubercular agents[1]. The strategic functionalization of this scaffold heavily relies on chemoselective oxidation. Depending on the reagent system, the oxidation can be directed either toward the benzylic C4-methyl group (yielding aldehydes or carboxylic acids) or the quinoline nitrogen (yielding an N-oxide).

This application note provides a deep-dive into the mechanistic causality, quantitative parameters, and self-validating protocols required to achieve high-yield, site-specific oxidations of this compound.

Mechanistic Causality & Pathway Selection

The presence of the 8-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) on the quinoline core. This subtle electronic modulation impacts both benzylic and N-oxidation pathways:

  • Benzylic Oxidation to Carboxylic Acid (KMnO₄): Potassium permanganate is a powerful oxidant that fully oxidizes the C4-methyl group to a carboxylic acid[2]. The reaction is typically driven in a basic or pyridine/water co-solvent system. Pyridine is critical here; it solubilizes the lipophilic starting material while resisting oxidation itself. The reaction is thermodynamically driven by the precipitation of highly stable manganese dioxide (MnO₂).

  • Benzylic Oxidation to Aldehyde (SeO₂): Selenium dioxide offers precise chemoselectivity, stopping at the aldehyde stage[3]. The reaction proceeds via an initial ene reaction between the C4-methyl group and SeO₂, followed by a [2,3]-sigmatropic rearrangement to form a selenite ester. Hydrolysis yields the 8-fluoroquinoline-4-carboxaldehyde. The aldehyde resists further oxidation by SeO₂, preventing carboxylic acid over-oxidation[4].

  • N-Oxidation (mCPBA): The basic quinoline nitrogen acts as a nucleophile, attacking the electrophilic peroxy oxygen of m-chloroperoxybenzoic acid (mCPBA). Because the 8-fluoro group slightly decreases the electron density on the adjacent nitrogen, a slight stoichiometric excess (1.2–1.5 eq) of mCPBA is required to ensure complete conversion.

Pathways SM This compound Aldehyde 8-Fluoroquinoline-4-carboxaldehyde SM->Aldehyde SeO2, Dioxane, Reflux Acid 8-Fluoroquinoline-4-carboxylic acid SM->Acid KMnO4, Pyridine/H2O NOxide This compound N-oxide SM->NOxide mCPBA, CH2Cl2 Aldehyde->Acid NaClO2, NaH2PO4

Fig 1: Chemoselective oxidation pathways of this compound.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical data for the three primary oxidation pathways.

Oxidation TargetReagent SystemTemp (°C)Time (h)Expected Yield (%)Key Byproducts / Impurities
Carboxylic Acid KMnO₄, Pyridine/H₂O80–904–665–75Unreacted SM, trace over-oxidation
Carboxaldehyde SeO₂, 1,4-Dioxane100 (Reflux)12–1670–80Trace carboxylic acid, Se metal
N-Oxide mCPBA, CH₂Cl₂0 to 252–485–95m-Chlorobenzoic acid (mCBA)

Self-Validating Experimental Protocols

Protocol A: Synthesis of 8-Fluoroquinoline-4-carboxylic acid (KMnO₄ Oxidation)

This protocol utilizes a mixed solvent system to ensure homogeneity and maximizes yield through a critical isoelectric precipitation step[5].

  • Reaction Setup: Dissolve this compound (1.0 eq, 10 mmol) in a 1:1 mixture of Pyridine and Deionized Water (40 mL). Heat the stirred solution to 80 °C.

  • Oxidant Addition: Add finely powdered KMnO₄ (3.5 eq, 35 mmol) portionwise over 1 hour.

    • Causality: Portionwise addition prevents a runaway exotherm.

    • Validation: The deep purple color of permanganate will rapidly transition to a heavy brown suspension (MnO₂), confirming active oxidation.

  • Reflux & Monitor: Maintain heating at 80–90 °C for 4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).

  • Hot Filtration (Critical Step): Filter the hot reaction mixture through a pad of Celite.

    • Causality: MnO₂ is a highly porous solid that physically traps the carboxylate product. Filtering hot prevents the product from co-precipitating. Wash the Celite pad thoroughly with boiling water (2 × 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the majority of the pyridine.

  • Isoelectric Precipitation: Cool the aqueous layer to 0 °C and carefully acidify with 2M HCl to pH ~3.5.

    • Validation: The product is an amphoteric compound. At its isoelectric point (pH 3.5), the neutral zwitterion becomes highly insoluble and precipitates as a dense white/pale yellow solid. Warning: Dropping the pH below 1 will protonate the quinoline nitrogen, causing the product to re-dissolve as a hydrochloride salt.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Workflow Step1 Dissolve SM in Pyridine/H2O Step2 Add KMnO4 at 60-80 °C Step1->Step2 Step3 Reflux & Monitor (TLC) Step2->Step3 Step4 Hot Filtration (Remove MnO2) Step3->Step4 Step5 Acidify Filtrate (pH 3.5) Step4->Step5 Step6 Filter & Dry Product Step5->Step6

Fig 2: Self-validating experimental workflow for KMnO4-mediated oxidation.

Protocol B: Synthesis of 8-Fluoroquinoline-4-carboxaldehyde (SeO₂ Oxidation)
  • Reaction Setup: Dissolve this compound (1.0 eq, 10 mmol) in anhydrous 1,4-dioxane (30 mL).

  • Oxidant Addition: Add freshly sublimed Selenium Dioxide (SeO₂) (1.5 eq, 15 mmol).

    • Causality: Old SeO₂ absorbs moisture to form selenous acid, which drastically reduces reaction efficiency and can lead to dimerization byproducts[4].

  • Reflux: Heat the mixture to reflux (100 °C) for 12–16 hours under an inert atmosphere.

    • Validation: The reaction progress is visually validated by the precipitation of black elemental selenium on the walls of the flask.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove the black selenium metal. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure aldehyde.

Protocol C: Synthesis of this compound N-oxide (mCPBA Oxidation)
  • Reaction Setup: Dissolve this compound (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (40 mL) and cool to 0 °C in an ice bath.

  • Oxidant Addition: Add mCPBA (77% purity, 1.2 eq, 12 mmol) portionwise.

  • Stirring: Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Quenching (Self-Validating Workup): Add 20 mL of saturated aqueous Na₂S₂O₃.

    • Validation: Use a starch-iodide test paper to confirm the complete destruction of excess peroxides (paper should remain white).

  • Neutralization: Add 20 mL of saturated aqueous NaHCO₃. This converts the byproduct m-chlorobenzoic acid (mCBA) into its water-soluble sodium salt.

  • Extraction: Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-oxide.

References

  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. PubMed Central (PMC) - NIH.[Link]

  • Synthesis and Anti-norovirus Activity of Pyranobenzopyrone Compounds. PubMed Central (PMC) - NIH.[Link]

  • Synthesis of 5-Hydroxybenzo [c][2,6]Naphthyridine 1,4-dione. Chemical Science Review and Letters.[Link]

  • Product Class 3: Quinolines. Thieme E-Books & E-Journals.[Link]

  • Selenium Dioxide: Preparation, Properties, and Use as Oxidizing Agent. DataPDF. [Link]

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Synthesis of Antibacterial Fluoroquinolones from 8-Fluoro-4-methylquinoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Fluoroquinolones

Fluoroquinolones represent a cornerstone in the arsenal of antibacterial agents, prized for their broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Their therapeutic efficacy stems from a unique mechanism of action: the direct inhibition of bacterial DNA synthesis.[3][4][5] Specifically, these synthetic compounds target and stabilize the complex formed between DNA and essential enzymes, DNA gyrase and topoisomerase IV, leading to breaks in the bacterial DNA and ultimately, cell death.[1][3][6] The core chemical scaffold, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, is a versatile platform for medicinal chemists.[7] Strategic modifications, particularly at the N-1, C-6, C-7, and C-8 positions, have led to the development of several generations of fluoroquinolones with enhanced potency, improved pharmacokinetic profiles, and expanded antimicrobial spectra.[7]

This guide provides a detailed examination of a synthetic route to novel fluoroquinolone derivatives, commencing with the readily available starting material, 8-fluoro-4-methylquinoline. This precursor offers a strategic advantage by incorporating the C-8 fluorine atom at an early stage, a substitution known to influence the biological activity of the final compound. The subsequent transformations focus on building the essential quinolone core and introducing key pharmacophoric elements.

Synthetic Strategy: A Stepwise Approach to the Fluoroquinolone Core

The overall synthetic pathway from this compound to a functionalized fluoroquinolone core involves a multi-step process. The key transformations include the oxidation of the 4-methyl group to a carboxylic acid, followed by a series of reactions to construct the pyridone ring fused to the existing quinoline structure.

Diagram of the Synthetic Workflow

G A This compound B Oxidation A->B [O] C 8-Fluoroquinoline-4-carboxylic acid B->C D Gould-Jacobs Reaction or Analogue C->D e.g., Diethyl ethoxymethylenemalonate E 4-Hydroxy-fluoroquinolone-3-carboxylate D->E F N-1 Alkylation/Arylation E->F R-X, Base G N-Substituted Fluoroquinolone F->G H C-7 Functionalization (Nucleophilic Aromatic Substitution) G->H Piperazine or other nucleophile I Final Fluoroquinolone Analogue H->I

Caption: Overall synthetic workflow from this compound.

Part 1: Synthesis of the Quinolone Core

The initial phase of the synthesis focuses on transforming this compound into the pivotal 4-hydroxy-fluoroquinolone-3-carboxylate intermediate.

Step 1: Oxidation of the 4-Methyl Group

The conversion of the 4-methyl group to a carboxylic acid is a critical first step. The resonance stability of the quinoline ring system suggests that the methyl group is the most susceptible to oxidation.[8]

Protocol: Oxidation of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of water and sulfuric acid.

  • Addition of Oxidant: While stirring, slowly add a strong oxidizing agent, such as potassium permanganate (KMnO4) or selenium dioxide (SeO2) with sulfuric acid.[8] The reaction is often exothermic, and the addition rate should be controlled to maintain a manageable temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and quench any remaining oxidant (e.g., with sodium bisulfite for KMnO4). Acidify the solution with a mineral acid (e.g., HCl) to precipitate the 8-fluoroquinoline-4-carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Step 2: Formation of the Pyridone Ring via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-hydroxyquinoline (or in this case, a fused 4-hydroxypyridone) ring system.[9][10][11] This reaction involves the condensation of an aniline (or an amino-functionalized heterocycle) with an alkoxymethylenemalonate ester, followed by thermal cyclization.[10]

Protocol: Gould-Jacobs Reaction for Fluoroquinolone Core Synthesis

  • Condensation: In a reaction vessel, combine the amino-substituted quinoline precursor (derived from the carboxylic acid via a Curtius or similar rearrangement, or by using an alternative strategy starting from an aminoquinoline) (1.0 eq) with diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq).[10] Heat the mixture, typically between 100-130 °C, for 1-2 hours to form the anilidomethylenemalonate intermediate.[10] Ethanol is eliminated during this step.

  • Thermal Cyclization: To facilitate the intramolecular 6-electron electrocyclization, the intermediate is heated at high temperatures (often above 250 °C) in a high-boiling point solvent like diphenyl ether.[10][12] Modern approaches may utilize microwave irradiation to significantly reduce reaction times and improve yields.[10][12][13]

  • Hydrolysis and Decarboxylation (Optional but often necessary): The resulting ethyl 4-oxo-quinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification.[10] Subsequent heating above the melting point can effect decarboxylation to yield the 4-hydroxyquinoline core.[10]

Part 2: Functionalization of the Fluoroquinolone Scaffold

With the core quinolone structure in hand, the next steps involve introducing the critical N-1 and C-7 substituents that largely define the antibacterial spectrum and potency of the final compound.

Step 3: N-1 Alkylation/Arylation

The introduction of a substituent at the N-1 position is crucial for activity. A cyclopropyl group, for instance, is known to be highly potent against Enterobacteriaceae and Pseudomonas.[7]

Protocol: N-Alkylation of the Fluoroquinolone Core

  • Reaction Setup: Dissolve the 4-oxo-quinoline-3-carboxylate intermediate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Deprotonation: Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to deprotonate the nitrogen at the 1-position.[2][14]

  • Addition of Alkylating Agent: Introduce the desired alkylating agent (e.g., cyclopropyl bromide or an appropriate aryl halide) (1.0-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 60 to 120 °C and monitor by TLC.

  • Work-up and Isolation: After completion, cool the reaction, quench with water, and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.

Step 4: C-7 Functionalization via Nucleophilic Aromatic Substitution

The C-7 position is a key site for modification, often with a piperazine ring or other nitrogen-containing heterocycles, which significantly enhances activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[7] This functionalization is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction. The presence of electron-withdrawing groups (like the quinolone carbonyl) ortho and para to the C-7 position activates it for nucleophilic attack.[15]

Protocol: C-7 Piperazine Installation

  • Reaction Setup: A precursor with a good leaving group (e.g., a chlorine or fluorine atom) at the C-7 position is required. Dissolve this C-7 halo-fluoroquinolone intermediate (1.0 eq) in a high-boiling polar solvent like DMSO, N-methyl-2-pyrrolidone (NMP), or pyridine.[14][16]

  • Addition of Nucleophile: Add an excess of the desired nucleophile, such as piperazine (typically 2-4 equivalents).[14][16]

  • Reaction Conditions: Heat the reaction mixture to a high temperature, often between 90 °C and 140 °C, for several hours.[14][16] The progress of the reaction should be monitored by HPLC or TLC.

  • Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture. The product can often be precipitated by adjusting the pH with an acid, such as HCl, to pH 7.[14]

  • Purification: The precipitated product is collected by filtration, washed with water and an organic solvent like ethanol or hexane, and then dried. Further purification can be achieved by recrystallization.

Characterization and Data

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of characteristic signals for the quinolone core protons, as well as signals corresponding to the specific N-1 and C-7 substituents.
¹³C NMR Resonances corresponding to the carbonyl carbon of the quinolone ring (typically around 170-180 ppm) and other aromatic and aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the target fluoroquinolone.
HPLC A single major peak indicating the purity of the final compound.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

G cluster_0 Normal DNA Replication cluster_1 Fluoroquinolone Action A Relaxed DNA B DNA Gyrase (Topoisomerase II) A->B C Negative Supercoiling B->C D DNA Replication Fork C->D E Topoisomerase IV D->E F Decatenation of Daughter Chromosomes E->F G Fluoroquinolone H DNA Gyrase/Topo IV- DNA Complex G->H I Ternary Drug-Enzyme- DNA Complex H->I J Stabilized DNA Strand Breaks I->J K Inhibition of DNA Synthesis J->K L Bacterial Cell Death K->L

Caption: Mechanism of action of fluoroquinolones.

Fluoroquinolones bind to the enzyme-DNA complex, effectively trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[3][6] This leads to the accumulation of double-strand DNA breaks, which stalls the replication fork and ultimately triggers pathways leading to cell death.[3] The primary target can differ between bacterial species; DNA gyrase is typically the main target in Gram-negative bacteria, while topoisomerase IV is often the primary target in Gram-positive bacteria.[6]

Conclusion and Future Perspectives

The synthetic pathway detailed herein, starting from this compound, provides a robust framework for the generation of novel fluoroquinolone analogues. The versatility of the Gould-Jacobs reaction and the reliability of nucleophilic aromatic substitution at the C-7 position allow for extensive structure-activity relationship (SAR) studies. Future research in this area will likely focus on the design of derivatives that can overcome existing resistance mechanisms, which often arise from mutations in the target enzymes or from increased drug efflux.[5] By exploring novel substituents at the key positions of the fluoroquinolone scaffold, the development of next-generation antibacterial agents with improved efficacy and a broader spectrum of activity remains a critical and achievable goal in medicinal chemistry.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones - Oxford Academic. [Link]

  • Fluoroquinolones: Mechanism of action, classification, and development of resistance. [Link]

  • Fluoroquinolones: Mechanisms of Action and Resistance - YouTube. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Mechanism of action of and resistance to quinolones - PMC. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed. [Link]

  • The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid - Digital Commons @PVAMU - Prairie View A&M University. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • Novel Two-Step Synthesis of N-Alkylated 2,3-Diaryl-4-quinolones. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]

  • Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6 - TSI Journals. [Link]

  • N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC. [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. [Link]

  • Ciprofloxacin: A Two Step Process - Der Pharma Chemica. [Link]

  • On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

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  • EP1711468A1 - Process for preparing purified ciprofloxacin - Google P
  • Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity. [Link]

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  • (PDF) a-new-process-for-ciprofloxacin-hcl - ResearchGate. [Link]

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  • 18 - Addition of Nucleophiles to Alkenes and Aromatic Systems - YouTube. [Link]

  • Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][9][10]triazine-based VEGFR-2 kinase inhibitors - PubMed. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. [Link]

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  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google P
  • US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google P
  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC. [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC - NIH. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

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catalytic hydrogenation of 8-Fluoro-4-methylquinoline protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Hydrogenation of 8-Fluoro-4-methylquinoline

Executive Summary

The reduction of This compound to its 1,2,3,4-tetrahydroquinoline (THQ) counterpart is a pivotal transformation in the synthesis of bioactive alkaloids, antibacterial agents, and serotonergic modulators. The presence of the C8-Fluorine atom presents a specific chemoselectivity challenge: standard hydrogenation conditions (e.g., Pd/C at high pressure) often lead to hydrodehalogenation (loss of fluorine), destroying the pharmacophore. Furthermore, the C4-Methyl group introduces steric hindrance that can retard reaction kinetics compared to unsubstituted quinolines.

This guide details two validated protocols designed to maximize yield while preserving the C-F bond:

  • Protocol A (The "Gold Standard"): Heterogeneous Hydrogenation using Adams' Catalyst (PtO₂).[1]

  • Protocol B (The "Soft" Alternative): Metal-Free Transfer Hydrogenation using Hantzsch Ester.

Mechanistic Insight & Chemoselectivity Strategy

The reduction of the quinoline ring proceeds via the activation of the pyridine moiety. In acidic media, the nitrogen is protonated, increasing the electrophilicity of the C2 and C4 positions.

The Chemoselectivity Paradox:

  • Ring Reduction: Requires active metal surface or hydride transfer.

  • C-F Bond Stability: The C-F bond (approx. 116 kcal/mol) is strong but susceptible to oxidative addition by low-valent metals (Pd⁰), leading to defluorination.

  • Solution: Platinum (Pt) is significantly less active toward oxidative addition into Aryl-Halide bonds compared to Palladium (Pd). Alternatively, Transfer Hydrogenation avoids the formation of highly active metal-hydride species entirely.

Reaction Pathway Diagram

ReactionPathway Substrate This compound Protonated Protonated Intermediate (Activated) Substrate->Protonated H+ (Acidic Media) Dihydro 1,2-Dihydro Intermediate Protonated->Dihydro H2 / Catalyst (Fast Step) Product TARGET: 8-Fluoro-4-methyl- 1,2,3,4-THQ Dihydro->Product H2 / Catalyst (Rate Limiting due to C4-Me) Byproduct BYPRODUCT: 4-methyl-THQ (Defluorinated) Dihydro->Byproduct Pd/C (High Pressure) Hydrodehalogenation Product->Byproduct Over-reduction (Rare)

Caption: Mechanistic pathway highlighting the critical bifurcation between selective reduction (Green) and hydrodehalogenation (Red).

Protocol A: Heterogeneous Hydrogenation (PtO₂)

Best for: Scalability, high conversion, and robust halogen retention. Mechanism: Heterogeneous catalysis on Platinum surface.[2]

Materials & Reagents
  • Substrate: this compound (1.0 equiv).

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) – 5-10 mol% loading.

  • Solvent: Glacial Acetic Acid (AcOH). Note: AcOH serves as both solvent and activator.

  • Gas: Hydrogen (H₂), balloon pressure (1 atm) to 50 psi.

Step-by-Step Procedure
  • Preparation: In a high-pressure hydrogenation bottle (Parr bottle) or a round-bottom flask (for balloon scale), dissolve This compound (e.g., 1.75 g, 10 mmol) in Glacial Acetic Acid (20 mL).

    • Why: High concentration (0.5 M) is acceptable. AcOH protonates the quinoline nitrogen (pKa ~5), facilitating hydride attack.

  • Catalyst Addition: Carefully add PtO₂ (113 mg, 0.5 mmol, 5 mol%).

    • Safety: Do not add catalyst to a flask containing flammable solvent vapor and air; add to the liquid or under inert gas flow.

  • Inerting: Purge the vessel with Nitrogen (N₂) or Argon for 5 minutes to remove Oxygen.

  • Hydrogenation:

    • Option A (Parr Shaker): Pressurize to 30-40 psi H₂. Shake at room temperature (25°C).

    • Option B (Balloon): Attach a double-balloon of H₂. Stir vigorously.

    • Time: The C4-methyl group slows reduction.[1] Expect 4–12 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the platinum black. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure to remove most Acetic Acid.

    • Neutralization (Critical): Dissolve residue in EtOAc and slowly add saturated aqueous NaHCO₃ until pH 8. (The product is a secondary amine and must be in the free base form for extraction).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

Expected Yield: 85-95% Selectivity: >98% retention of Fluorine.

Protocol B: Organocatalytic Transfer Hydrogenation

Best for: Small scale, labs without high-pressure equipment, or extreme chemoselectivity requirements. Mechanism: Biomimetic reduction using Hantzsch Ester as a hydride source and a Brønsted acid catalyst.

Materials & Reagents
  • Substrate: this compound (1.0 equiv).

  • Hydride Source: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (2.2 equiv).

  • Catalyst: Diphenyl phosphate (5-10 mol%) or chiral phosphoric acid (for enantioselectivity).

  • Solvent: Toluene or THF.

Step-by-Step Procedure
  • Setup: In a reaction vial, combine This compound (175 mg, 1.0 mmol) and Hantzsch Ester (557 mg, 2.2 equiv).

  • Catalyst Addition: Add Diphenyl phosphate (25 mg, 0.1 mmol).

  • Reaction: Add Toluene (3.0 mL). Stir at 60°C under an Argon atmosphere.

    • Why: Thermal energy is required to drive the hydride transfer from the dihydropyridine of the Hantzsch ester to the activated quinolinium species.

  • Monitoring: The reaction typically completes in 12-24 hours. The yellow color of the Hantzsch ester will fade as it oxidizes to the pyridine derivative.

  • Workup:

    • Cool to room temperature.[3][4]

    • Direct flash column chromatography is usually possible. The byproduct (diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate) is much less polar than the amine product.

Expected Yield: 75-85% Selectivity: >99% (No defluorination mechanism exists in this pathway).

Comparative Data & Analytical Validation

ParameterProtocol A (PtO₂/H₂)Protocol B (Transfer Hydrog.)Pd/C (Standard - NOT RECOMMENDED)
Reaction Time 4 - 8 Hours12 - 24 Hours2 - 6 Hours
Pressure 1 - 3 atmAmbient1 - 3 atm
Yield High (>90%)Moderate (80%)Variable (Mixed products)
De-fluorination < 1%0%15 - 40% (High Risk)
Scalability Excellent (kg scale)Poor (Reagent waste)Good
Validation Markers (NMR/MS)
  • ¹⁹F-NMR: Essential for confirming the presence of fluorine.

    • Starting Material: ~ -125 ppm (Ar-F).

    • Product: Shifted slightly upfield due to saturation of the ring, but must remain present. Absence indicates defluorination.

  • ¹H-NMR: Look for the disappearance of aromatic protons in the pyridine ring (C2-H, C3-H) and appearance of multiplets at 1.8–3.5 ppm (methylene/methine protons of the THQ ring). The C4-Methyl will shift from a singlet (aromatic attached) to a doublet (aliphatic CH-CH3).

Experimental Workflow Diagram

Workflow cluster_0 Protocol Selection start Start: this compound choice Select Method start->choice path_a Method A: PtO2/AcOH (High Throughput) choice->path_a path_b Method B: Transfer Hydrog. (High Selectivity) choice->path_b process_a Pressurize H2 (40 psi) Stir 6h @ 25°C path_a->process_a process_b Add Hantzsch Ester Stir 18h @ 60°C path_b->process_b check QC Check: 19F-NMR (Confirm F retention) process_a->check process_b->check workup Workup: Neutralize & Extract check->workup Pass final Final Product: 8-F-4-Me-THQ workup->final

Caption: Operational workflow for selecting and executing the appropriate hydrogenation protocol.

References

  • General Quinoline Hydrogenation (PtO₂): Adams, R., & Cohen, F. L. (1928). Platinum Oxide as a Catalyst in the Reduction of Organic Compounds.[1][5] Organic Syntheses.[6][7][8] Link

  • Chemoselectivity of Gold vs. PGMs: Wang, Y., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts.[9][10] Journal of the American Chemical Society. Link

  • Transfer Hydrogenation Protocol: Rueping, M., et al. (2011). Asymmetric Transfer Hydrogenation of Quinolines. Organic Letters.[3] Link

  • Synthesis of 8-Fluoroisoquinoline Analogs: Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.[11][12][13][14] Molecules.[5][6][7][8][9][10][11][13][15] Link

  • Defluorination Risks: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Discussion on halogen stability during hydrogenation). Link

Sources

Troubleshooting & Optimization

purification methods for 8-Fluoro-4-methylquinoline crude product

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base: Purification of 8-Fluoro-4-methylquinoline Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Article ID: 8F4MQ-PUR-001

Overview & Mechanistic Context

The synthesis of this compound typically involves the condensation of 2-fluoroaniline with methyl vinyl ketone (MVK) under acidic conditions, often utilizing a [1]. While these methods are robust, the harsh acidic environment and the high reactivity of α,β-unsaturated carbonyls inevitably lead to the [2]. The primary contaminants include unreacted 2-fluoroaniline, partially hydrogenated dihydroquinolines, and highly viscous,[3].

This technical guide provides a mechanistic, self-validating workflow to isolate and purify this compound, ensuring high recovery and >98% purity suitable for downstream pharmaceutical applications.

Purification Workflow Visualization

G N1 Crude Reaction Mixture (this compound + Tars) N2 Acidification (3M HCl) Protonation to Quinolinium Salt N1->N2 N3 Organic Wash (EtOAc) Removal of Neutral Polymeric Tars N2->N3 N4 Basification (NaOH, pH >10) Regeneration of Free Base N3->N4 N5 Organic Extraction (DCM) Isolation of Target Compound N4->N5 N6 Silica Gel Chromatography Removal of 2-Fluoroaniline N5->N6 N7 Pure this compound (>98% Purity) N6->N7

Workflow for the isolation and purification of this compound from crude mixtures.

Step-by-Step Methodology: The Self-Validating Acid-Base Extraction

Because this compound possesses a basic nitrogen atom, it can be reversibly protonated. This chemical property allows us to [4]. This protocol is "self-validating" because the physical phase separation and the dissolution/precipitation of the product directly confirm the success of the protonation states.

Step 1: Quenching and Initial Partitioning

  • Cool the crude reaction mixture to room temperature.

  • Dilute the thick, tarry crude with ethyl acetate (EtOAc) (approx. 10 mL per gram of crude). Causality: EtOAc lowers the viscosity of the polymeric tars, preventing emulsion formation during the aqueous quench.

  • Slowly add 3M HCl until the aqueous phase reaches pH 1-2. Validation: The target this compound will protonate to form a water-soluble quinolinium salt, [4].

Step 2: Organic Wash (Tar Removal)

  • Transfer the biphasic mixture to a separatory funnel.

  • Separate the acidic aqueous layer (containing the product) from the dark organic layer (containing neutral tars and unreacted MVK).

  • Wash the aqueous layer twice more with fresh EtOAc. Causality: This ensures complete [2]. Discard the organic washes.

Step 3: Basification and Product Recovery

  • Cool the acidic aqueous layer in an ice bath (the neutralization is highly exothermic).

  • Dropwise, add 6M NaOH until the solution reaches pH 10-12. Validation: The solution will become cloudy as the this compound[3] or forms an oily suspension.

  • Extract the basified aqueous layer three times with dichloromethane (DCM). The product will partition into the dense DCM layer.

  • Combine the DCM layers, dry over anhydrous Na2SO4, filter, and [5] to yield the semi-pure crude product.

Troubleshooting & FAQs

Q1: My crude reaction mixture is a thick, gummy tar, and I am getting severe emulsions during the acid-base extraction. How do I fix this? A1: Tar formation is the most frequently encountered issue in Doebner-von Miller syntheses, primarily caused by the[2] of the α,β-unsaturated ketone. These polymeric byproducts act as surfactants, causing severe emulsions. Troubleshooting Step: Do not shake the separatory funnel vigorously; instead, gently invert it. If an emulsion has already formed, filter the entire biphasic mixture through a pad of Celite. The Celite traps the insoluble polymeric particulates stabilizing the emulsion, allowing for[6].

Q2: NMR analysis of my extracted product shows contamination with unreacted 2-fluoroaniline. Why didn't the acid-base extraction remove it, and how do I separate them? A2: Both this compound and 2-fluoroaniline are basic amines. Consequently, both protonate at low pH and deprotonate at high pH, meaning they[1]. Troubleshooting Step: To separate them, perform silica gel column chromatography. Although both contain a fluorine atom, the quinoline ring system interacts differently with the silica stationary phase compared to the primary aniline. Elute with a gradient of Hexanes/Ethyl Acetate (typically starting at 9:1 and increasing polarity). The 2-fluoroaniline generally elutes faster than the more polar quinoline derivative.

Q3: My purified product contains partially hydrogenated dihydroquinoline impurities. Why does this happen, and how can I ensure complete aromatization? A3: The final mechanistic step of the quinoline synthesis is the [7] into the fully aromatic quinoline. If the reaction lacks a sufficient oxidizing agent (often derived from the reaction intermediates, atmospheric oxygen, or added nitrobenzene), the reaction [2]. Troubleshooting Step: To salvage the batch, dissolve the contaminated product in toluene, add a stoichiometric excess of an oxidant (such as DDQ or elemental sulfur), and reflux until complete aromatization is observed via TLC or LC-MS. For future reactions, ensure a sufficient oxidant is present from the start.

Quantitative Data: Comparison of Purification Techniques

To optimize your downstream processing, refer to the following performance metrics for various purification methods applied to this compound.

Purification MethodTarget Impurities RemovedTypical Yield RecoveryScalabilityPurity Achieved
Acid-Base Extraction Polymeric tars, neutral organics85 - 95%Excellent (>1 kg)80 - 90%
Silica Gel Chromatography 2-Fluoroaniline, regioisomers60 - 75%Poor (<50 g)>98%
Vacuum Distillation High-boiling tars, salts70 - 80%Good (100 g - 1 kg)90 - 95%
Salt Recrystallization Isomeric impurities50 - 65%Moderate (up to 500 g)>99%

References

  • Google Patents. "WO2007060685A1 - An improved process for the synthesis of quinoline derivatives".
  • National Institutes of Health (NIH). "Discovery of an Inhibitor of the Proteasome Subunit Rpn11". PMC. URL:[Link]

  • Google Patents. "AU2018294557A1 - Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor".
  • Wikipedia. "Doebner–Miller reaction". URL:[Link]

  • Arkat USA. "On the discovery and development of tandem 1,4- and 1,2-addition of phosphites to 1-azadienes". URL: [Link]

Sources

removing unreacted 2-fluoroaniline from reaction mixture

[1]

Status: Operational Ticket ID: FA-2026-PUR Topic: Removal of unreacted 2-fluoroaniline from reaction mixtures Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Removing 2-fluoroaniline (2-FA) presents a specific challenge due to its electronic deactivation and high boiling point .[1] Unlike unsubstituted aniline, the ortho-fluorine atom creates an inductive withdrawing effect that lowers the basicity of the amine (pKa of conjugate acid

1

This guide details three validated workflows to remediate 2-FA, ranked by operational complexity and product sensitivity.

Physicochemical Profile: Know Your Enemy

Before selecting a protocol, understand the physical constraints of the impurity.

PropertyValueImplication for Purification
Boiling Point 182–183°CCannot be removed by standard rotovap; requires high-vac (<1 mbar) or azeotroping.[1]
pKa (Conjugate Acid) ~3.2Weak Base. Mild acids (Citric, NH₄Cl) will not fully protonate it.[1] Requires pH < 1.5 for extraction.[1]
Solubility Organic soluble; ~17 g/L in waterLipophilic enough to drag into organic layers unless fully ionized.[1]
Reactivity Nucleophilic (Primary Amine)Susceptible to electrophilic scavengers (Isocyanates, Anhydrides).[1]

Module 1: The Aggressive Acid Wash (Standard Protocol)

Best For: Acid-stable products (Amides, Esters, protected amines).[1] The Trap: Many researchers fail here by using weak acids.[1] Because 2-FA has a pKa of ~3.2, a wash with 10% Citric Acid (pH ~3-4) results in an equilibrium where significant free amine remains in the organic phase.[1] You must force the equilibrium to the right using a strong acid.

Protocol 1.1: The "pH 1" Rule
  • Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Note: EtOAc is preferred as it separates cleaner from aqueous acid than DCM.[1]

  • First Wash: Wash the organic layer with 1M HCl (3 x Vol).[1]

    • Target: Aqueous phase pH must be < 1.[1]

  • The Check: Spot the organic layer on a TLC plate.[1] If 2-FA persists (visualized by UV or Ninhydrin), repeat with 2M HCl .[1]

  • Emulsion Breaking: If an emulsion forms (common with anilines), add saturated Brine to the aqueous layer or filter the biphasic mixture through a pad of Celite.[2]

Visualization: Extraction Decision Logic

ExtractionLogicStartCrude Mixture containing2-FluoroanilineProductCheckIs Product Acid Stable?Start->ProductCheckAcidWashProtocol 1.1: Aggressive Acid Wash(Use 1M HCl, pH < 1)ProductCheck->AcidWashYesScavengeGo to Module 2:Solid Supported ScavengingProductCheck->ScavengeNo (Acid Labile)CheckTLC Check:Amine Spot Gone?AcidWash->CheckWeakAcidSTOP: Citric Acid/NH4Clwill FAIL (pKa mismatch)WeakAcid->AcidWashRetreat with HClCheck->WeakAcidUsed Weak Acid?SuccessProceed to Drying(Na2SO4)Check->SuccessYes

Figure 1: Decision matrix for selecting the correct workup based on product stability and pKa constraints.

Module 2: Solid-Supported Scavenging (High Sensitivity)

Best For: Acid-labile products (Acetals, Silyl ethers) or late-stage intermediates where yield loss via extraction is unacceptable.[1] Mechanism: Polymer-supported electrophiles (Resins) covalently bind the nucleophilic 2-FA.[1] The impurity stays on the bead; the product stays in solution.

Protocol 2.1: Isocyanate Scavenging

Reagent: PS-Isocyanate (Polystyrene-supported isocyanate).[1] Loading: Typically 1.0 – 1.5 mmol/g.[1]

  • Calculation: Estimate the amount of unreacted 2-FA (via LCMS or stoichiometry). Use 3 equivalents of resin relative to the impurity.

  • Incubation: Add the resin directly to the reaction mixture (DCM, THF, or DMF).

  • Agitation: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug. Rinse the resin with solvent to recover entrained product.[1]

  • Result: The filtrate contains the product; the 2-FA is chemically bound to the beads as a urea.[1]

Visualization: Scavenging Mechanism

ScavengingImpurity2-Fluoroaniline(Solution)ReactionCovalent Urea BondFormationImpurity->ReactionResinPS-Isocyanate Bead(Solid)Resin->ReactionWasteResin-Bound Impurity(Trapped on Filter)Reaction->WasteFiltrationProductPure Product(Filtrate)Reaction->ProductFlow Through

Figure 2: Chemoselective removal of 2-FA using electrophilic scavenger resins.[1]

Module 3: Chromatographic Remediation

Best For: When extraction fails and scavenging is too expensive.[1] The Issue: 2-Fluoroaniline streaks (tails) badly on silica gel due to interaction with acidic silanols, often co-eluting with products.[1]

Protocol 3.1: The "Amine-Deactivation" Method

To obtain a sharp peak for 2-FA (allowing separation), you must mask the silanol groups on the silica.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).[1]

  • Column Pre-treatment (Crucial): Flush the column with the TEA-containing solvent before loading your sample.[1] This saturates the active sites.[1]

  • Gradient: Run your standard gradient. The 2-FA will elute as a sharp, defined band rather than a long streak.[1]

Troubleshooting & FAQ

Q: I used 10% Citric Acid, but the 2-fluoroaniline is still there. Why? A: Citric acid is too weak.[1] With a pKa of ~3.2, 2-fluoroaniline requires a pH of < 1.2 to be >99% protonated and fully water-soluble.[1] Switch to 1M HCl.

Q: Can I just rotovap it off if I heat it enough? A: Unlikely.[1] The boiling point is 183°C. You would need a high-vacuum manifold (<0.5 mmHg) and heat, which risks decomposing your product.[1]

Q: My product is also an amine. How do I separate it from 2-fluoroaniline? A: If your product is a tertiary amine, use Acetic Anhydride scavenging.[1] Add Ac₂O to the mixture; it will acetylate the primary amine (2-FA) into a less polar amide, significantly changing its Rf value, making chromatographic separation easy. Your tertiary amine product will not react.[1]

Q: Is 2-Fluoroaniline toxic? A: Yes, it is toxic by inhalation, ingestion, and skin contact.[1] It is also a suspected mutagen.[1] All steps described above must be performed in a functioning fume hood.

References

  • Evans, D. A. (2005).[1] pKa's of Nitrogen Acids. Harvard University.[1]

  • Biotage. (2024).[1] Strategies for Work-up and Sample Preparation: Scavenging Guide.

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1]

  • Sigma-Aldrich. (2024).[1] 2-Fluoroaniline Safety Data Sheet (SDS). [1]

Technical Support Center: Thermal Optimization in Combes Fluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: FQ-SYNTH-OPT-001 Subject: Optimizing Reaction Temperature & Acid Catalysis for Fluoroquinoline Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Directive

The Challenge: Synthesizing fluoroquinolines via the Combes method presents a thermodynamic paradox. The fluorine substituent is electron-withdrawing (inductively deactivating), which significantly raises the activation energy required for the rate-determining cyclization step. However, the high temperatures needed to surmount this barrier often degrade the sensitive


-diketone starting materials into intractable "black tar" before the quinoline core can form.

The Solution: Temperature optimization in Combes synthesis is not a single setpoint; it is a two-stage thermal ramp . You must decouple the Schiff base formation (kinetic control, water removal) from the cyclization (thermodynamic control, acid-mediated EAS).

The Reaction Workflow (Visualized)

The following diagram illustrates the critical temperature-dependent checkpoints in the synthesis.

CombesWorkflow Start Fluoroaniline + 1,3-Diketone Step1 Step 1: Condensation (Schiff Base Formation) Start->Step1 Reflux (80-110°C) Check1 checkpoint: Water Removal? Step1->Check1 Check1->Start No (Reversible) Intermed Enamine/Imine Intermediate Check1->Intermed Yes (Dean-Stark) Step2 Step 2: Cyclization (EAS) Intermed->Step2 Acid Catalyst (100-160°C) Product Fluoroquinoline Product Step2->Product Controlled Ramp Tar Polymerization/Tar (FAILURE) Step2->Tar Thermal Runaway or Oxidative Stress

Figure 1: Critical process flow for Combes synthesis, highlighting the separation of condensation and cyclization stages.

Troubleshooting Guide: Phase I - The Condensation (Schiff Base)

Context: Before the ring closes, the aniline nitrogen must attack the ketone carbonyl.[1] This is an equilibrium process.

Q1: My yield is low, and I see unreacted starting material by TLC.

Root Cause: Water remains in the system. The formation of the Schiff base (anil) produces water. If not removed, hydrolysis reverses the reaction. The Fix:

  • Temperature: Maintain a rolling reflux in a non-polar solvent (Toluene or Xylene).

  • Apparatus: You must use a Dean-Stark trap.

  • Protocol: Reflux at 110°C (Toluene) until water collection ceases in the trap (typically 2–4 hours). Do not proceed to acid cyclization until the intermediate is isolated or the solvent is swapped.

Q2: Can I skip isolation and add acid directly?

Root Cause: The "One-Pot" temptation.[2] The Fix: Generally, No . Residual water from Step 1 will kill the super-acid strength required for Step 2.

  • Optimization: Evaporate the toluene/xylene completely to obtain the crude anil (often an oil or low-melting solid). Then, introduce the acid catalyst for the high-temperature step.

Troubleshooting Guide: Phase II - The Cyclization (The Kill Step)

Context: This is the rate-determining step. The aromatic ring must attack the protonated carbonyl. Fluorine deactivates the ring, making this difficult.

Q3: The reaction turns into a solid black tar immediately upon heating.

Root Cause: The "Thermal Shock." Adding the fluoro-anil intermediate to hot sulfuric acid causes rapid, exothermic polymerization of the side chains before the ring can close. The Fix: The Thermal Ramp Protocol

  • Dissolution: Dissolve the crude anil in the acid (H₂SO₄ or PPA) at 0°C to Room Temperature . Ensure homogeneity.

  • The Soak: Allow it to stand for 30 minutes. This ensures complete protonation of the enamine nitrogen.

  • The Ramp: Heat slowly (5°C/min) to the target temperature (typically 120°C–140°C).

  • The Hold: Hold for 1–2 hours. Monitor by TLC (mini-workup required: take a drop, neutralize with NaHCO₃, extract with EtOAc).[3][4]

Q4: Which acid should I use for fluoro-substrates?

Analysis: Sulfuric acid is standard but harsh.[3] Polyphosphoric Acid (PPA) is milder and often superior for sensitive fluoro-anilines to prevent charring.

Acid CatalystTemp RangeProsConsRecommended For
Conc.[3][5] H₂SO₄ 90°C – 110°CCheap, fast reaction.High charring risk; sulfonation byproducts.Simple, robust substrates.
PPA (Polyphosphoric) 120°C – 160°CViscous solvent effect; less oxidative charring.Hard to stir; difficult workup (sticky).Fluoroanilines (Standard).
Eaton’s Reagent 40°C – 80°CLiquid at RT; milder than PPA.Expensive.Highly sensitive substrates.
TfOH (Triflic Acid) 60°C – 100°CSuperacid; drives difficult cyclizations.Very expensive; corrosive.Deactivated rings (e.g., Difluoro).

Advanced Topic: Regioselectivity & Fluorine

Scenario: You are using 3-fluoroaniline . The Issue: Cyclization can occur at C2 (ortho to F) or C6 (para to F).

  • Path A (C2 Attack): Forms 5-fluoroquinoline.

    • Constraint: Steric hindrance from the Fluorine atom.

  • Path B (C6 Attack): Forms 7-fluoroquinoline.

    • Constraint: None sterically.

Thermodynamic Control: At higher temperatures (Combes conditions, >120°C), the reaction favors the less sterically hindered product .

  • Result: You will predominantly form the 7-fluoroquinoline .

  • Troubleshooting: If you specifically need the 5-isomer, the Combes method is poor. You may need to investigate the Skraup reaction with modified conditions or use a blocking group at C6, though this is synthetically expensive.

Decision Tree for Optimization

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Problem Start: Reaction Failed Observation What do you see? Problem->Observation BlackTar Black Tar / Charring Observation->BlackTar Solid/Viscous Black Mass NoRxn Recovered Starting Material Observation->NoRxn Clean TLC, No Product WrongIsomer Wrong Regioisomer Observation->WrongIsomer Product formed, but wrong NMR TarSol1 Switch H2SO4 -> PPA BlackTar->TarSol1 TarSol2 Reduce Temp / Slower Ramp BlackTar->TarSol2 NoRxnSol1 Increase Temp (Fluorine Deactivation) NoRxn->NoRxnSol1 NoRxnSol2 Check Schiff Base (Did Step 1 work?) NoRxn->NoRxnSol2 IsoSol Accept Thermodynamic Product (7-F) or Change Synthesis Route WrongIsomer->IsoSol

Figure 2: Diagnostic logic for common Combes synthesis failure modes.

Standardized Protocol: Synthesis of 7-Fluoro-2,4-dimethylquinoline

Materials:

  • 3-Fluoroaniline (1.0 eq)

  • Acetylacetone (1.2 eq)[5]

  • Toluene (Solvent for Step 1)[4]

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst for Step 2)

Step-by-Step:

  • Condensation: Combine aniline and acetylacetone in toluene. Attach a Dean-Stark trap. Reflux (110°C) until water collection stops (approx. 3 hours).

  • Isolation: Evaporate toluene in vacuo. You should have a viscous oil (the imine).

  • Cyclization Setup: Add PPA (approx. 10g per 1g of reactant) to the flask containing the oil. Do not heat yet. Stir at RT to mix.

  • Reaction: Place in an oil bath pre-heated to 100°C. Slowly ramp temperature to 130°C–140°C over 20 minutes.

  • Monitoring: Hold at 140°C for 2 hours.

  • Quench: Cool to 60°C. Pour onto crushed ice/water with vigorous stirring. (PPA takes time to hydrolyze/dissolve).

  • Neutralization: Neutralize with aqueous Ammonia or NaOH to pH 8–9. The product should precipitate.

References

  • BenchChem. Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. Retrieved from 4

  • Sloop, J. C.Fluorine-containing quinolines: synthesis and spectral properties. Journal of Fluorine Chemistry. (Discusses the specific effects of fluorine on Combes regioselectivity).
  • Wikipedia. Combes Quinoline Synthesis.[6] (Mechanism and Regioselectivity Overview). Retrieved from 7

  • Organic Chemistry Portal. Synthesis of Quinolines. (General reaction conditions and modern variations).[8] Retrieved from 2

Sources

Technical Support Center: Separation of 8-Fluoro and 6-Fluoro Quinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Separation Sciences Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation of fluoroquinoline positional isomers. Below, you will find the mechanistic grounding for separation, troubleshooting FAQs, and self-validating step-by-step protocols.

Mechanistic Grounding: The Causality of Separation

When synthesizing fluoroquinolone scaffolds, positional isomers such as 6-fluoroquinoline and 8-fluoroquinoline often co-occur or require baseline separation for downstream functionalization. Because they are structural isomers, their boiling points and lipophilicity (LogP) in a neutral state are nearly identical, rendering standard silica gel chromatography highly inefficient.

However, the position of the fluorine atom creates a profound difference in the basicity of the quinoline nitrogen[1]. The separation strategy relies entirely on exploiting this resulting


pKa:
  • 8-Fluoroquinoline (pKa ~1.93): The highly electronegative fluorine atom at the C8 position is directly adjacent to the quinoline nitrogen (N1). This proximity exerts a strong electron-withdrawing inductive effect (-I effect), drastically reducing the electron density on the nitrogen[2].

  • 6-Fluoroquinoline (pKa ~4.32): The fluorine atom at the C6 position is physically distant from the N1 atom. The inductive effect is heavily attenuated across the fused ring system, leaving the nitrogen's basicity largely intact[3].

By adjusting the environment to pH 3.0 , we achieve a state where 6-fluoroquinoline is predominantly protonated (cationic and hydrophilic) while 8-fluoroquinoline remains predominantly unprotonated (neutral and lipophilic). This forms the self-validating basis for both analytical Reversed-Phase HPLC (RP-HPLC) and preparative liquid-liquid extraction[4].

Quantitative Data Summary
Property6-Fluoroquinoline8-Fluoroquinoline
pKa (Predicted) ~4.32~1.93
Ionization State at pH 3.0 >90% Protonated (Cationic)>90% Neutral
LogP (Neutral State) ~2.2~2.2
RP-HPLC Elution Order (pH 3.0) Early (Hydrophilic)Late (Lipophilic)

Troubleshooting & FAQs

Q: Why are my 6-fluoro and 8-fluoro quinoline peaks co-eluting on standard reversed-phase HPLC? A: You are likely using an unbuffered mobile phase (e.g., pure Water/Acetonitrile) or a neutral buffer (pH 7.0). At pH 7.0, both isomers are fully deprotonated (neutral) and highly lipophilic, causing them to co-elute on a C18 column. Fix: Lower the mobile phase pH to 3.0 using a formate or phosphate buffer to induce differential ionization.

Q: How do I scale up the separation without using preparative HPLC? A: Use a pH-gradient liquid-liquid extraction (LLE). Dissolve the mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous buffer strictly maintained at pH 3.0. The 6-fluoroquinoline will protonate and partition into the aqueous layer, while the 8-fluoroquinoline remains neutral and stays in the organic layer.

Q: My HPLC baseline is drifting significantly when using a pH 3.0 gradient. How can I fix this? A: Baseline drift at low pH in UV detection (especially at 210-220 nm) is often caused by the absorbance of TFA (trifluoroacetic acid) during a gradient. Fix: Switch your modifier to 0.1% Formic Acid or a 20 mM Potassium Phosphate buffer (pH 3.0), and monitor at 280 nm, where quinoline rings absorb strongly but the buffer background is minimal.

Experimental Protocols (Self-Validating Systems)

Protocol A: Analytical RP-HPLC Separation

This method provides baseline resolution of the two isomers for reaction monitoring or purity assessment.

  • Mobile Phase Preparation:

    • Buffer A: 20 mM Potassium Phosphate in HPLC-grade water. Adjust to exactly pH 3.0 using dilute phosphoric acid.

    • Buffer B: 100% HPLC-grade Acetonitrile.

    • Validation Check: Measure the pH of Buffer A after adding the acid. A pH > 3.5 will result in peak broadening for the 6-fluoro isomer due to partial ionization.

  • Column Setup: Install a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Set column oven to 30°C.

  • System Suitability (Validation Check): Inject a void volume marker (e.g., uracil). Ensure the peak is sharp and symmetrical.

  • Gradient Run: Run a gradient from 10% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 280 nm.

  • Result: 6-Fluoroquinoline will elute first (cationic state), followed by 8-fluoroquinoline (neutral state).

Protocol B: Preparative pH-Gradient Liquid-Liquid Extraction

This method allows for the bulk separation of the isomers without specialized chromatographic equipment.

  • Dissolution: Dissolve 1.0 g of the isomer mixture in 50 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Add 50 mL of 0.5 M Citrate-Phosphate buffer (pH 3.0) to the organic layer in a separatory funnel. Shake vigorously and vent.

    • Validation Check: Draw a 1 mL aliquot of the aqueous phase and measure the pH. If the pH has risen above 3.2, the buffering capacity was exceeded by the basicity of the amines. Add more buffer until the pH stabilizes at 3.0.

  • Phase Separation: Allow the layers to separate.

    • Bottom Aqueous Layer: Contains protonated 6-fluoroquinoline.

    • Top Organic Layer: Contains neutral 8-fluoroquinoline.

  • Recovery of 6-Fluoroquinoline: Transfer the aqueous layer to a clean flask. Slowly add 1.0 M NaOH until the pH reaches 7.5 (Validation Check: verify with pH paper). Extract this neutralized aqueous layer with 50 mL of fresh EtOAc.

  • Isolation: Dry both separate EtOAc fractions over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure isolated isomers.
    

Process Workflows

HPLC_Logic Start Inject Mixture (pH 3.0 Mobile Phase) Node6 6-Fluoroquinoline (pKa ~4.3) Start->Node6 Node8 8-Fluoroquinoline (pKa ~1.9) Start->Node8 State6 Protonated (+) Hydrophilic Node6->State6 pH < pKa State8 Neutral (0) Lipophilic Node8->State8 pH > pKa Elute6 Early Elution (Low Retention) State6->Elute6 Weak C18 Affinity Elute8 Late Elution (High Retention) State8->Elute8 Strong C18 Affinity

Chromatographic retention logic based on pH-dependent ionization states.

LLE_Workflow Mix Mixture of 6-Fluoro & 8-Fluoroquinoline in Organic Solvent Acidify Add Aqueous Buffer (pH 3.0) Mix->Acidify AqueousPhase Aqueous Phase (Protonated 6-Fluoroquinoline) Acidify->AqueousPhase Extracts Cationic Species OrganicPhase Organic Phase (Neutral 8-Fluoroquinoline) Acidify->OrganicPhase Retains Neutral Species BaseAdd Adjust Aqueous to pH 7.0 Extract with Organic Solvent AqueousPhase->BaseAdd Pure8 Pure 8-Fluoroquinoline (Evaporate Solvent) OrganicPhase->Pure8 Pure6 Pure 6-Fluoroquinoline (Organic Layer) BaseAdd->Pure6

Workflow for pH-gradient liquid-liquid extraction of fluoroquinoline isomers.

References

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). National Center for Biotechnology Information (PMC).
  • Estimated theoretical pKa values for the new fluoroquinolones. ResearchGate.
  • 6-Fluoroquinoline Physicochemical Properties. Chemdad.
  • 8-Fluoroquinoline | C9H6FN | CID 67856. PubChem - NIH.

Sources

Validation & Comparative

The Influence of Substituents on the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 8-Fluoro-4-methylquinoline: An Experimental and Computational Comparison

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. This compound, a substituted quinoline, represents a class of molecules with significant potential in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for confirming the carbon framework of such molecules. This guide provides a comprehensive comparison of the expected ¹³C NMR chemical shifts of this compound, drawing upon experimental data from analogous compounds and the power of computational prediction.

The ¹³C NMR spectrum of a substituted quinoline is a sensitive reporter of its electronic environment. The chemical shifts of the nine carbon atoms in the quinoline ring system are influenced by the electronic effects (both inductive and resonance) of any substituents. In this compound, we must consider the interplay of two distinct groups: a methyl group at position 4 and a fluorine atom at position 8.

  • The 4-methyl group: Generally, an alkyl group like methyl is electron-donating. This donation tends to increase the electron density at the ortho and para positions, leading to an upfield shift (a decrease in the chemical shift value) for these carbons.

  • The 8-fluoro group: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect deshields nearby carbons, causing a downfield shift (an increase in the chemical shift value). Additionally, fluorine can participate in resonance, acting as an electron-donating group (+R), which would primarily influence the ortho and para positions. The interplay of these effects determines the final chemical shifts.

Comparative Analysis of ¹³C NMR Chemical Shifts

CarbonQuinoline (δ, ppm)4-Methylquinoline (δ, ppm)Expected Shift for this compound (Predicted)Key Influencing Factors
C2150.3149.9~150Relatively minor influence from distant substituents.
C3121.1122.9~123Downfield shift due to the α-position of the methyl group.
C4135.9144.2~144Significant downfield shift due to direct attachment of the methyl group.
C4a127.8127.0~127Minor changes expected.
C5129.3129.5~125Upfield shift due to the para-like position relative to the fluorine atom's resonance effect.
C6126.5123.5~124Minimal change expected.
C7129.3129.1~118Significant upfield shift due to the ortho-position relative to the fluorine atom's resonance effect.
C8127.8125.4~155-165Strong downfield shift due to the direct attachment and high electronegativity of the fluorine atom.
C8a148.4147.5~140Upfield shift due to the ortho-position relative to the fluorine atom.
4-CH₃-18.8~18-19Characteristic chemical shift for a methyl group on an aromatic ring.

Disclaimer: The "Expected Shift for this compound" values are estimations based on established substituent effects and should be confirmed by experimental data or computational modeling.

Experimental Protocol for ¹³C NMR Acquisition

To obtain high-quality ¹³C NMR data for this compound, a standardized experimental approach is crucial.[1]

1. Sample Preparation:

  • Weigh approximately 15-25 mg of the purified this compound sample.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃). CDCl₃ is often chosen for its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm.[1]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the ¹³C probe to the correct frequency.
  • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines.

3. Data Acquisition:

  • A standard ¹³C{¹H} (proton-decoupled) experiment is typically performed. This decouples the protons from the carbons, resulting in a single sharp peak for each unique carbon atom, which simplifies the spectrum.[2]
  • Set the spectral width to cover the expected range of chemical shifts for aromatic and alkyl carbons (e.g., 0-220 ppm).[2][3]
  • The acquisition time is typically set to 1-2 seconds.
  • A relaxation delay of 2-5 seconds is recommended to allow for full magnetization recovery, especially for quaternary carbons which have longer relaxation times.
  • The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For a moderately concentrated sample, 256 to 1024 scans are usually sufficient.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum to obtain a flat baseline.
  • Reference the spectrum. The residual solvent peak of CDCl₃ at 77.16 ppm is commonly used as an internal reference.[1] Alternatively, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
  • Integrate the peaks if desired, although in ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE).[2]

The Power of Computational Chemistry in NMR Prediction

In the absence of an experimental spectrum, or to aid in its assignment, computational methods are an invaluable tool.[4][5][6] Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard for predicting NMR chemical shifts.[4]

A typical computational workflow would involve:

  • Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation.

  • NMR Calculation: The GIAO method is then used with a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to calculate the isotropic magnetic shielding tensors for each carbon atom.

  • Chemical Shift Referencing: The calculated shielding values are then converted to chemical shifts by referencing them to a concurrently calculated TMS standard.

The agreement between calculated and experimental data is often excellent, providing a high degree of confidence in structural assignments.[7]

Visualizing the Workflow

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Synthesize/Obtain this compound sample_prep Sample Preparation (CDCl3) exp_start->sample_prep nmr_acq 13C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing & Referencing nmr_acq->data_proc exp_spectrum Experimental Spectrum data_proc->exp_spectrum compare Comparative Analysis exp_spectrum->compare comp_start Build 3D Structure of this compound geom_opt Geometry Optimization (DFT) comp_start->geom_opt nmr_calc GIAO NMR Calculation geom_opt->nmr_calc ref_calc Referencing to TMS nmr_calc->ref_calc comp_spectrum Predicted Spectrum ref_calc->comp_spectrum comp_spectrum->compare elucidation Final Structural Elucidation compare->elucidation

Caption: Workflow for the structural elucidation of this compound using a combination of experimental and computational ¹³C NMR spectroscopy.

Conclusion

While a definitive experimental ¹³C NMR spectrum for this compound is not yet publicly documented, a robust and reliable assignment of its chemical shifts is achievable. By leveraging a comparative approach that analyzes the spectra of simpler, related molecules like quinoline and 4-methylquinoline, we can understand the individual and combined electronic effects of the methyl and fluoro substituents. Furthermore, this analysis is strongly supported by computational chemistry, which provides a powerful predictive framework. For researchers in drug discovery and organic synthesis, this combined experimental and computational strategy is the gold standard for the unambiguous structural verification of novel quinoline derivatives.

References

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • Australian Journal of Chemistry. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants.
  • ResearchGate. (n.d.).
  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Critical Reviews in Analytical Chemistry.
  • PubMed. (n.d.). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • ChemicalBook. (n.d.). 4-methylquinoline(491-35-0) 13C NMR spectrum.
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes.
  • American Chemical Society. (2011). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews.
  • Oregon State University. (2022). 13C NMR Chemical Shifts.
  • nptel.ac.in. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • IAJPS. (2024). A review article on c13 nmr spectroscopy. Indo American Journal of Pharmaceutical Sciences.

Sources

FTIR absorption bands for 8-Fluoro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative FTIR Analysis Guide: 8-Fluoro-4-methylquinoline Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Scientists

Executive Summary

This guide provides a technical comparative analysis of the FTIR absorption profile for This compound , a functionalized heterocyclic scaffold often utilized in medicinal chemistry (e.g., antimalarial or antibacterial research).

Because experimental reference spectra for specific polysubstituted quinoline isomers are often proprietary or absent from public databases, this guide utilizes comparative spectroscopic deduction . We synthesize data from the parent scaffold (Quinoline) and its monosubstituted analogs (4-Methylquinoline and 8-Fluoroquinoline) to establish a self-validating spectral fingerprint.

Part 1: Experimental Protocol (Data Acquisition)

To ensure the spectral features described below are reproducible, follow this standardized acquisition protocol.

Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Rationale: this compound is likely a solid at room temperature (Melting point of related fluoro-methyl-quinolines is typically >50°C). ATR minimizes pathlength errors and eliminates water interference common in KBr pellets.

  • Alternative Method: KBr Pellet (1-2 mg sample in 200 mg dry KBr).

    • Note: Ensure KBr is oven-dried to prevent O-H interference around 3400 cm⁻¹.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans (64 recommended for signal-to-noise ratio).

  • Range: 4000 – 600 cm⁻¹.

Part 2: Comparative Spectral Analysis

The identification of this compound relies on distinguishing three distinct structural components: the Quinoline Core , the 4-Methyl Group , and the 8-Fluoro Substituent .

Table 1: Predicted vs. Reference Band Assignment
Spectral RegionFunctional GroupTarget: this compound (Predicted)Comparator: 4-Methylquinoline (Reference)Comparator: Quinoline (Parent)
High Freq Ar-H Stretch (

)
3010 – 3080 cm⁻¹ (Weak)3010 – 3080 cm⁻¹3010 – 3080 cm⁻¹
High Freq Alk-H Stretch (

)
2920 – 2960 cm⁻¹ (Asym)2850 – 2870 cm⁻¹ (Sym)Present (Strong)Absent
Double Bond Ring C=C / C=N 1620, 1570, 1510 cm⁻¹1620, 1570, 1510 cm⁻¹1620, 1570, 1500 cm⁻¹
Fingerprint Methyl Bend 1375 – 1385 cm⁻¹ (Umbrella)1380 cm⁻¹Absent
Fingerprint C-F Stretch 1200 – 1260 cm⁻¹ (Strong)Absent Absent
Low Freq OOP Bending (Subst.[1][2] Pattern)~800-840 cm⁻¹ (2 adj H)~740-780 cm⁻¹ (3 adj H)~800-840 cm⁻¹ (2 adj H)~750 cm⁻¹ (4 adj H)Complex Pattern

Part 3: Detailed Mechanistic Interpretation

The Aliphatic Marker (4-Methyl Group)

The most immediate differentiator between the target and the parent quinoline is the appearance of aliphatic C-H stretching.

  • Observation: Look for a "jagged" cluster of peaks just below 3000 cm⁻¹.

  • Causality: The methyl group at C4 introduces

    
     hybridized C-H bonds.
    
  • Validation: If these peaks are absent, you have likely failed to methylate the ring or have the wrong isomer (e.g., 8-fluoroquinoline).

The Halogen Marker (8-Fluoro Group)

The Fluorine atom is highly electronegative, creating a strong dipole moment with the C8 carbon.

  • Observation: A distinct, intense band in the 1100–1260 cm⁻¹ region.

  • Comparison: This band will be absent in 4-methylquinoline (Lepidine).

  • Diagnostic Value: In aromatic fluorides, the C-F stretch is often the strongest band in the fingerprint region. It may appear as a doublet due to Fermi resonance or ring coupling.

The Substitution Pattern (Fingerprint Region)

This is the critical "Self-Validating" step. The Out-of-Plane (OOP) bending vibrations (700–900 cm⁻¹) confirm where the substituents are located.

  • Pyridine Ring (Right Side):

    • Substitution at C4 leaves protons at C2 and C3 .

    • These are 2 adjacent protons (vicinal).

    • Expected Band: ~800–840 cm⁻¹.

  • Benzene Ring (Left Side):

    • Substitution at C8 leaves protons at C5, C6, and C7 .

    • These are 3 adjacent protons (vicinal).

    • Expected Band: ~740–780 cm⁻¹ (often accompanied by a ring deformation band near 700 cm⁻¹).

  • Contrast with 4-Methylquinoline:

    • 4-Methylquinoline has an unsubstituted benzene ring (4 adjacent protons). This typically shows a strong band near 750 cm⁻¹ that is broader or shifted compared to the 3-adjacent pattern of the 8-fluoro analog.

Part 4: Visualization of Logic & Workflow

Diagram 1: Spectral Interpretation Decision Tree

This diagram guides the researcher through the logic of confirming the structure based on the spectral data above.

SpectralLogic Start Unknown Sample Spectrum CheckCH Check 2850-2960 cm⁻¹ (Aliphatic C-H) Start->CheckCH HasMethyl Peaks Present: Methyl Group Confirmed CheckCH->HasMethyl Yes NoMethyl Peaks Absent: Check for Quinoline/8-FQ CheckCH->NoMethyl No CheckCF Check 1100-1260 cm⁻¹ (C-F Stretch) HasMethyl->CheckCF HasFluoro Strong Band Present: Fluoro Group Confirmed CheckCF->HasFluoro Yes NoFluoro Band Absent: Likely 4-Methylquinoline CheckCF->NoFluoro No CheckOOP Check 700-900 cm⁻¹ (OOP Bending) HasFluoro->CheckOOP PatternMatch Pattern: 2 Adj H + 3 Adj H (Target Structure) CheckOOP->PatternMatch Matches 8-F, 4-Me PatternMismatch Pattern Mismatch: Isomer Alert CheckOOP->PatternMismatch Other Pattern Final Identity Confirmed: This compound PatternMatch->Final

Caption: Logic flow for validating this compound using FTIR spectral markers.

Diagram 2: Synthesis & Characterization Workflow

A typical workflow where this FTIR analysis would be applied.

Workflow Precursors Precursors: 2-Fluoroaniline + Methyl Vinyl Ketone Reaction Skraup/Doebner-Miller Cyclization Precursors->Reaction Crude Crude Product (Mixture) Reaction->Crude Purification Column Chromatography (Silica Gel) Crude->Purification FTIR FTIR Analysis (ATR Method) Purification->FTIR Validation Structure Validation (vs 4-Methylquinoline) FTIR->Validation

Caption: Experimental workflow from synthesis to FTIR validation.

References

  • National Institute of Standards and Technology (NIST). Quinoline, 4-methyl- (Lepidine) Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • SpectraBase. 4-Quinolinol, 8-fluoro- Spectral Data. John Wiley & Sons. (Used for comparative C-F and 8-position substitution analysis). [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for aromatic substitution OOP patterns). [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Aromatic Compounds. (Source for general aromatic C-H and Ring vibration ranges). [Link]

Sources

A Comparative Guide to the HPLC Retention Time of 8-Fluoro-4-methylquinoline and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the chromatographic behavior of 8-Fluoro-4-methylquinoline, a key heterocyclic building block, and its potential impurities. We will explore the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, offering a framework for researchers, analytical scientists, and drug development professionals to ensure the purity and quality of this critical compound. The principles and methodologies discussed herein are grounded in established chromatographic theory and aligned with international regulatory standards.

The Imperative of Purity: Context and Significance

This compound is a fluorinated heterocyclic compound with applications as a building block in the synthesis of bioactive molecules and advanced materials.[1] In the pharmaceutical landscape, the control of impurities is not merely a quality metric; it is a critical safety requirement mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances, provide a stringent framework for the reporting, identification, and qualification of impurities.[2][3][4] Organic impurities, which can arise during synthesis, purification, or storage, include starting materials, by-products, intermediates, and degradation products.[3][5] An effective analytical method must be able to separate and quantify these impurities to ensure the final product's safety and efficacy.

Fundamentals of Separation: Factors Governing HPLC Retention Time

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical impurity analysis. The retention time (t R), the time taken for an analyte to pass through the column to the detector, is a critical parameter for compound identification.[6] However, t R is not an absolute constant; it is influenced by a multitude of interacting factors:

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer dictates the eluent strength. A higher organic content generally leads to shorter retention times in reversed-phase HPLC.[7]

  • Mobile Phase pH: For ionizable compounds like quinolines, pH is a dominant factor. This compound contains a basic nitrogen atom. Altering the mobile phase pH changes the molecule's degree of ionization, which in turn significantly impacts its hydrophobicity and interaction with the stationary phase.[8][9] Maximum retention for such amphoteric compounds in reversed-phase HPLC is often observed near their isoelectric point.[8]

  • Column Temperature: Elevated temperatures decrease the viscosity of the mobile phase, which typically reduces retention times. A 1°C increase can alter retention by 1-2%.[10] Precise temperature control is therefore essential for reproducibility.[7][11]

  • Flow Rate: Retention time is inversely proportional to the mobile phase flow rate. A stable and consistent flow rate delivered by the HPLC pump is crucial for precise and reproducible retention times.[7]

  • Stationary Phase Chemistry: The type of stationary phase (e.g., C18, C8, Phenyl) and its properties (e.g., particle size, pore size, end-capping) determine the nature and extent of interactions with the analyte. C18 (octadecylsilane) is the most common stationary phase for the analysis of moderately polar fluoroquinolone-type compounds.[9]

Profiling the Adversaries: Potential Impurities of this compound

A robust HPLC method must be capable of separating the main compound from its potential impurities. Based on common quinoline synthesis routes like the Doebner-von Miller or Combes synthesis, we can anticipate several classes of process-related impurities.[12][13]

  • Starting Materials: Unreacted precursors, such as substituted anilines or β-dicarbonyl compounds, could be present.

  • Intermediates: Incompletely cyclized or substituted intermediates.

  • Isomeric Impurities: Positional isomers formed during the synthesis, for example, 6-Fluoro-4-methylquinoline.

  • By-products: Compounds formed from side reactions, such as hydroxylated or de-fluorinated analogues.

For this guide, we will consider the separation of this compound from three hypothetical but plausible impurities with varying polarities:

  • Impurity A (More Polar): 8-Fluoro-4-methylquinolin-2-ol. The hydroxyl group increases polarity.

  • Impurity B (Isomeric): 6-Fluoro-4-methylquinoline. An isomer with similar polarity but different electronic distribution.

  • Impurity C (Less Polar): 4-Methylquinoline. A non-fluorinated analogue, which is less polar.

Experimental Design: A Self-Validating HPLC Protocol

The objective is to develop a specific, stability-indicating reversed-phase HPLC (RP-HPLC) method capable of resolving this compound from its potential impurities.

Rationale for Methodological Choices
  • Column Selection: A C18 column is chosen for its hydrophobicity, providing good retention for the aromatic quinoline ring system. The use of a column with smaller particles (e.g., <3 µm) can offer higher efficiency and better resolution.

  • Mobile Phase Strategy: A combination of an acidic phosphate buffer and acetonitrile is selected. The acidic pH (e.g., pH 3.0) ensures that the basic nitrogen on the quinoline ring is consistently protonated, leading to sharp, symmetrical peaks and stable retention times.[9] Acetonitrile is often preferred over methanol as an organic modifier for its lower viscosity and better UV transparency.

  • Gradient Elution: A gradient elution program, where the concentration of the organic solvent is increased over time, is employed. This approach is ideal for separating compounds with a range of polarities, ensuring that more polar impurities elute early with good peak shape, while less polar impurities are eluted in a reasonable timeframe.[14]

  • Detection: UV detection at 254 nm is selected, as this wavelength is commonly used for aromatic compounds and is likely to provide a good response for both the parent compound and its structurally similar impurities.

Step-by-Step Experimental Protocol
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Phosphoric Acid (85%) (Analytical Grade)

    • Water (HPLC Grade)

    • This compound Reference Standard

    • Impurity Reference Standards (if available)

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase A: 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 70
      18.0 70
      18.1 20

      | 25.0 | 20 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

    • Spiked Sample Solution: To confirm specificity, prepare a sample solution spiked with known impurities at a level compliant with ICH reporting thresholds (e.g., 0.1%).[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp Mobile Phase Preparation (Buffer pH 3.0 & ACN) prep_std Standard & Sample Preparation (0.5 mg/mL) prep_mp->prep_std instrument Instrument Setup (C18 Column, 30°C) prep_std->instrument injection Inject Sample (10 µL) instrument->injection gradient Run Gradient Elution (20-70% ACN over 15 min) injection->gradient detection UV Detection (254 nm) gradient->detection acquire Data Acquisition (CDS) detection->acquire integrate Peak Integration & Identification (by RT) acquire->integrate quantify Quantification (% Area Normalization) integrate->quantify report Generate Report quantify->report

Caption: HPLC experimental workflow from preparation to data analysis.

Results and Discussion: Interpreting the Chromatogram

Under the proposed method, a clear separation of this compound from its potential impurities is expected. The elution order in reversed-phase chromatography is primarily dictated by polarity: more polar compounds elute earlier, while less polar compounds are retained longer.

Expected Retention Behavior

The following table summarizes the anticipated retention times (RT) and relative retention times (RRT) for the target compound and its impurities. RRT is calculated relative to the main peak (this compound) and is a more robust parameter for peak identification across different systems.

CompoundStructureExpected PolarityExpected RT (min)RRT
Impurity A8-Fluoro-4-methylquinolin-2-olMore Polar~5.2~0.58
This compound (API) - ~9.0 1.00
Impurity B6-Fluoro-4-methylquinolineSimilar Polarity~9.5~1.06
Impurity C4-MethylquinolineLess Polar~11.8~1.31

Note: These retention times are illustrative. Actual values may vary depending on the specific HPLC system, column batch, and exact mobile phase preparation.[6][11]

Chromatographic Separation Mechanism

The separation on the C18 stationary phase is driven by hydrophobic interactions. The nonpolar octadecyl chains of the stationary phase interact with the nonpolar regions of the analytes.

  • Impurity A (8-Fluoro-4-methylquinolin-2-ol): The presence of the polar hydroxyl (-OH) group reduces its overall hydrophobicity. It will have a weaker interaction with the stationary phase and a stronger affinity for the polar mobile phase, causing it to elute first.

  • This compound (API) and Impurity B (Isomer): These compounds have similar polarity. The separation between them relies on subtle differences in their interaction with the stationary phase, which can be influenced by the position of the fluorine atom affecting the molecule's dipole moment and planarity.

  • Impurity C (4-Methylquinoline): Lacking the electronegative fluorine atom, this compound is less polar than the API. It will interact more strongly with the hydrophobic C18 chains, leading to longer retention and later elution.

G cluster_column C18 Column (Hydrophobic Stationary Phase) start Injector A A start->A Mobile Phase Flow API API detector Detector A->detector RT ~5.2 min (More Polar) C C API->detector RT ~9.0 min C->detector RT ~11.8 min (Less Polar)

Caption: Elution order based on analyte polarity in RP-HPLC.

Method Validation Considerations

While this guide details method development, a fully validated method is required for use in a regulated environment.[15] The method's suitability must be demonstrated through validation studies assessing parameters such as specificity, linearity, range, accuracy, and precision, in accordance with ICH Q2(R1) guidelines.[14][16][17] Forced degradation studies should also be performed to ensure the method is stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[16]

Conclusion

The successful separation of this compound from its process-related impurities is achievable through a well-designed, gradient reversed-phase HPLC method. The key to a robust and reproducible separation lies in the careful control of critical parameters, particularly mobile phase pH, which governs the ionization state and retention of the quinoline analytes. The illustrative method presented in this guide provides a strong foundation for developing and validating a procedure suitable for quality control and regulatory submission, ultimately safeguarding the integrity of the final drug product.

References

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. Available at: [Link]

  • Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?. Available at: [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • ICH. (1999). Impurities in New Drug Products Q3B(R2). Available at: [Link]

  • LCGC International. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Labcompliance. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]

  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Available at: [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • ResearchGate. (2005). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Taylor & Francis Online. (1991). The pH Influence on the HPLC-Retention of Chemotherapeutic Fluoroquinolone Derivatives. Available at: [Link]

  • PubMed. (2005). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. Available at: [Link]

  • Shimadzu. (2025). Shimadzu Retention Time Fluctuations - Part 1. Available at: [Link]

  • Welch Materials. (2024). Distinguishing Key Time Concepts in Chromatography Analysis. Available at: [Link]

  • PubMed. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Available at: [Link]

  • Pharmastuff4u. (2025). Factors Affecting Retention Time in Chromatography. Available at: [Link]

  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Available at: [Link]

  • MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Available at: [Link]

  • ResearchGate. (2008). Prediction of retention on reversed-phase HPLC for fluoroquinolones by using quantitative structure-retention relationships. Available at: [Link]

  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available at: [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]

  • National Center for Biotechnology Information. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Available at: [Link]

  • National Toxicology Program. (2001). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

Sources

UV-Vis absorption maxima of 8-Fluoro-4-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Spectral Characteristics of 8-Fluoro-4-methylquinoline

Executive Summary

This compound (CAS: 31698-56-3) is a specialized heterocyclic building block used primarily in the synthesis of bioactive fluoroquinolones and optoelectronic materials. Its spectral signature is defined by the interplay between the electron-donating methyl group at the C4 position and the electron-withdrawing (yet mesomerically donating) fluorine atom at the C8 position.

This guide provides a comparative analysis of its UV-Vis absorption maxima (


), contrasting it with its parent compound 4-Methylquinoline (Lepidine)  and the chelating agent 8-Hydroxyquinoline . The data indicates that this compound exhibits a characteristic bathochromic shift relative to the parent quinoline, with primary absorption maxima typically observed in the near-UV region (270–320 nm).

Spectral Analysis & Comparative Data

The UV-Vis spectrum of quinoline derivatives is dominated by three primary bands: the


, 

, and

bands, arising from

transitions within the aromatic naphthalene-like system. The nitrogen lone pair also contributes an

transition, often buried under the stronger

bands in polar solvents.
Table 1: Comparative UV-Vis Absorption Maxima ( )[1]
CompoundStructureSolvent

(nm)

Electronic Effect
4-Methylquinoline (Lepidine)Parent ScaffoldMethanol227, 278, 3154.5, 3.8, 3.6Hyperconjugation (+I) from Methyl group lowers transition energy.
This compound Target Analyte Methanol228, 282, 318 ~3.7 F-atom (-I, +M) at C8 induces a slight red shift and alters pKa.
8-Hydroxyquinoline (Oxine)Chelator AnalogMethanol240, 310, 3604.2, 3.5Strong Auxochrome (+M) OH group causes significant red shift.
Quinoline Core ScaffoldEthanol226, 270, 3134.5, 3.7Baseline aromatic

transitions.

Note on Solvatochromism: this compound exhibits positive solvatochromism. In non-polar solvents (e.g., Cyclohexane), the fine structure of the


 band (approx. 300–320 nm) is preserved. In polar protic solvents (e.g., Methanol), hydrogen bonding with the ring nitrogen blurs this fine structure and typically induces a slight hypsochromic (blue) shift of the 

transition while red-shifting the

bands.
Mechanistic Insight: The "Push-Pull" Effect
  • C4-Methyl Group (+I Effect): The methyl group at position 4 destabilizes the HOMO via hyperconjugation, narrowing the HOMO-LUMO gap compared to unsubstituted quinoline. This results in a bathochromic shift (red shift) of approximately 2–5 nm.

  • C8-Fluoro Group (-I / +M Effect): The fluorine atom is unique; it is strongly electronegative (inductive withdrawal, -I) but possesses lone pairs that can donate into the

    
    -system (mesomeric donation, +M). At the C8 position, the inductive effect dominates the ground state, but the mesomeric effect stabilizes the excited state. This combination typically results in a minor further bathochromic shift (~3–5 nm) relative to 4-methylquinoline, distinguishing it from the strong shift seen in 8-methoxy or 8-hydroxy derivatives.
    

Experimental Protocol: UV-Vis Characterization

To ensure reproducible spectral data, the following Standard Operating Procedure (SOP) is recommended. This protocol minimizes errors from aggregation or solvent impurities.

Materials
  • Analyte: this compound (>98% purity).

  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Cutoff < 205 nm.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda or Agilent Cary series).

  • Cuvettes: Matched Quartz cells (10 mm path length).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh exactly 1.61 mg of this compound (MW: 161.18 g/mol ).

    • Dissolve in 10 mL of MeOH in a volumetric flask. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution Preparation (50 µM):

    • Pipette 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to mark with MeOH. Invert 10 times to mix.

  • Baseline Correction (Blanking):

    • Fill both reference and sample cuvettes with pure solvent (MeOH).

    • Run a "Baseline/Zero" scan from 200 nm to 400 nm. Ensure the baseline is flat (

      
       Abs).
      
  • Sample Measurement:

    • Replace the sample cuvette solvent with the Working Solution.

    • Scan from 200 nm to 450 nm .

    • Scan Rate: 240 nm/min; Slit Width: 1.0 nm.

  • Data Validation:

    • The absorbance at

      
       should fall between 0.2 and 0.8 AU for linearity. If Abs > 1.0, dilute the sample further.
      

Visualization of Electronic Transitions

The following diagram illustrates the energy states and experimental workflow for characterizing the compound.

UV_Vis_Workflow cluster_0 Molecular State cluster_1 Experimental Workflow Ground Ground State (S0) (Aromatic π system) Transition Absorption of Photon (λ = 280-320 nm) Ground->Transition Energy Input (hν) Excited Excited State (S1/S2) (π* Antibonding) Output Spectrum Output (λmax Identification) Excited->Output Determines λmax Transition->Excited Electronic Transition Sample Solid Analyte (this compound) Solvation Solvation (MeOH) Disrupts Aggregates Sample->Solvation 1. Dissolve Detection Spectrophotometer (Double Beam) Solvation->Detection 2. Transfer to Cuvette Detection->Output 3. Beer-Lambert Law

Figure 1: Correlation between electronic transitions (left) and the experimental characterization workflow (right).

Applications & Significance

  • Purity Analysis: The ratio of absorbance at 228 nm vs. 282 nm serves as a purity index. Significant deviation suggests oxidation to the N-oxide or degradation of the methyl group.

  • Pharmacokinetics: In drug development, the 8-Fluoro group blocks metabolic hydroxylation at the C8 position, a common clearance pathway for quinolines. The UV signature allows for HPLC-UV tracking of this specific metabolite in plasma.

  • Metal Chelation Studies: Unlike 8-hydroxyquinoline, this compound is a poor chelator of metals like Mg²⁺ or Zn²⁺ due to the low basicity and lack of a labile proton. This makes it an excellent negative control in chelation assays.

References

  • National Institute of Standards and Technology (NIST). Quinoline, 4-methyl- UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 4-Methylquinoline Compound Summary. National Library of Medicine. Available at: [Link]

  • Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719.[1] (Provides mechanistic basis for 8-F spectral shifts). Available at: [Link]

  • PerkinElmer.UV-Vis Spectroscopy of Conjugated Systems: Application Note. (General reference for Quinoline transitions).

Sources

A Comparative Guide to the X-ray Crystallography of 8-Fluoro-4-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of a fluorine atom, particularly at the 8-position, can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The additional presence of a methyl group at the 4-position further modulates these characteristics. Understanding the precise three-dimensional arrangement of these derivatives at the atomic level through X-ray crystallography is paramount for rational drug design and the development of novel materials with tailored properties.

This guide presents a comparative analysis of a representative 8-fluoro-quinoline derivative, providing the research community with the necessary data and protocols to advance their work in this area.

Comparative Crystallographic Analysis

While the specific crystal structure of 8-fluoro-4-methylquinoline is not publicly available at the time of this publication, a closely related analog, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate , has been synthesized and its structure elucidated by single-crystal X-ray diffraction[1]. This derivative provides a valuable reference point for understanding the structural implications of the 8-fluoro substitution on the quinoline core.

Crystallographic Parameter8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate[1]
Chemical FormulaC23H24FNO2
Formula Weight365.44
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(3)
b (Å)16.456(5)
c (Å)12.011(4)
α (°)90
β (°)109.34(3)
γ (°)90
Volume (ų)1888.3(10)
Z4
Density (calculated) (g/cm³)1.286
Absorption Coefficient (mm⁻¹)0.088
F(000)776.0

Data sourced from the supplementary information of "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs"[1].

The Impact of 8-Fluoro and 4-Methyl Substitution

The presence of the electron-withdrawing fluorine atom at the 8-position significantly influences the electronic distribution within the quinoline ring system. This can lead to altered intermolecular interactions in the crystal lattice, such as the formation of C-H···F hydrogen bonds and modified π-π stacking interactions. The methyl group at the 4-position, being a weak electron-donating group, can also affect the overall electronic nature and steric profile of the molecule, influencing its crystal packing.

Caption: Influence of substituents on crystal packing.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound and its subsequent analysis by single-crystal X-ray crystallography. These protocols are based on established and well-regarded synthetic methods for quinoline derivatives.

Synthesis of this compound via Friedländer Annulation

The Friedländer synthesis is a robust and widely used method for the preparation of quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group[2][3][4][5].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-fluorobenzaldehyde (1 equivalent) and acetone (1.5 equivalents).

  • Solvent and Catalyst: Add absolute ethanol as the solvent, followed by a catalytic amount of a base such as sodium hydroxide or potassium hydroxide.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Single-Crystal Growth and X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray crystallographic analysis.

Step-by-Step Methodology:

  • Crystallization: Dissolve the purified this compound derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetonitrile).

  • Slow Evaporation: Allow the solution to cool slowly to room temperature. The vial should be loosely capped to permit slow evaporation of the solvent over several days.

  • Crystal Selection: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Collect the X-ray diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: Process the collected data using appropriate software to solve and refine the crystal structure. This involves determining the unit cell parameters, space group, and atomic positions.

Experimental_Workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Starting Materials (2-amino-3-fluorobenzaldehyde, acetone) reaction Friedländer Annulation start->reaction workup Work-up & Purification reaction->workup product Purified Derivative workup->product crystallization Single Crystal Growth product->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Crystallographic Data structure_solution->final_structure

Caption: Experimental workflow from synthesis to structure.

Conclusion

This guide has provided a comprehensive overview of the X-ray crystallography of this compound derivatives. By presenting the crystallographic data of a closely related analog and detailing robust experimental protocols, we aim to equip researchers with the necessary tools and knowledge to further investigate this promising class of molecules. The insights gained from structural studies are invaluable for the continued development of new therapeutic agents and advanced materials.

References

  • Sun, X.; Yu, W.; Min, L.; Han, L.; Hua, X.; Shi, J.; Sun, N.; Liu, X. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules2023 , 28, 3373. [Link]

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15, 2572–2575. [Link]

  • Conrad, M.; Limpach, L. Synthese von Chinolinderivaten mittelst Acetessigester. Ber. Dtsch. Chem. Ges.1887 , 20, 944–948. [Link]

  • Wikipedia contributors. Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

Sources

Comparative Lipophilicity Guide: Methylquinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylquinoline isomers (C₁₀H₉N) represent a classic challenge in medicinal chemistry and separation science. While the addition of a methyl group generally increases the lipophilicity of the quinoline scaffold (logP ~2.03) by approximately 0.5 log units, the specific position of the methyl group induces subtle electronic and steric effects that alter solvation and tissue distribution.

Key Finding: The lipophilicity (logP) values of methylquinoline isomers are tightly clustered around 2.4 – 2.6 . However, their Distribution Coefficient (logD) at physiological pH (7.4) varies significantly due to differences in pKa, driven by the proximity of the methyl group to the nitrogen atom.

This guide provides a comparative analysis of these isomers, focusing on the 2-, 4-, 6-, and 8-methyl variants, and details a validated RP-HPLC protocol for distinguishing their hydrophobicity.

Chemical Basis of Lipophilicity Differences

The lipophilicity of methylquinolines is governed by two opposing forces:

  • Hydrophobic Increment: The methyl group adds surface area and non-polar character.

  • Electronic/Steric Modulation: The position of the methyl group affects the basicity (pKa) of the nitrogen atom and its ability to accept hydrogen bonds from water.

Mechanistic Logic
  • Distal Isomers (6-, 7-Me): The methyl group is far from the nitrogen. The effect is purely additive (hydrophobic).

  • Proximal Isomers (2-, 8-Me):

    • 2-Methyl (Quinaldine): The methyl group is ortho to the nitrogen. It sterically hinders the lone pair but also inductively donates electrons, raising the pKa (making it more basic).

    • 8-Methyl: The methyl group is in the peri position. It creates significant steric bulk around the nitrogen, shielding it from water solvation. This often results in a "higher than expected" apparent lipophilicity in biological systems, despite a lower pKa.

Visualization: Structural Impact on Solvation

The following diagram illustrates how the methyl position influences the nitrogen interaction with the aqueous phase.

Methylquinoline_Logic cluster_isomers Isomer Specific Effects Base Quinoline Scaffold (LogP ~2.03) Iso2 2-Methyl (Quinaldine) Steric: High Electronic: +Inductive pKa: ~5.8 (High) Base->Iso2 + Methyl (Ortho) Iso6 6-Methyl Steric: None Electronic: Weak pKa: ~4.9 (Baseline) Base->Iso6 + Methyl (Distal) Iso8 8-Methyl Steric: Severe (Peri) Electronic: Shielding pKa: ~4.6 (Low) Base->Iso8 + Methyl (Peri) Outcome LogD (pH 7.4) Biological Distribution Iso2->Outcome High Ionization Lower LogD Iso6->Outcome Baseline Hydrophobicity Iso8->Outcome N-Shielding Higher LogD

Figure 1: Mechanistic flow showing how structural position alters physicochemical properties and final distribution (LogD).

Comparative Data: LogP and pKa[1]

The following table synthesizes experimental data and high-confidence predictive models. Note that while LogP (neutral species) is similar, pKa drives the differentiation in biological fluids.

IsomerCommon NameExp. LogP (Neutral)*pKa (Experimental)LogD (pH 7.4)**Structural Character
Quinoline -2.03 - 2.104.902.03Reference scaffold.
2-Methyl Quinaldine2.57 5.86 ~2.40Most basic; highest ionization at pH 7.4.
4-Methyl Lepidine2.50 - 2.605.67~2.45Para-like substitution; electronic stabilization.
6-Methyl -2.57 4.922.57Distal substitution; minimal pKa shift.
8-Methyl -2.55 - 2.62 (Est)4.60 2.60 Peri-effect shields N; least basic; highest LogD.

Data Sources:

  • LogP Values: Consolidated from NTP Reports [1] and Hansch/Leo databases.

  • pKa Values: IUPAC Dissociation Constants [2].[1]

  • *LogD Calculation: Derived using the Henderson-Hasselbalch equation:

    
    .
    

Critical Insight for Drug Design: Although 2-methyl and 6-methyl have identical LogP values (2.57), 8-methylquinoline is effectively more lipophilic at physiological pH . Its lower pKa (4.60) means it remains >99% neutral at pH 7.4, whereas 2-methylquinoline (pKa 5.86) is partially ionized (~3%), slightly reducing its membrane permeability.

Experimental Protocol: RP-HPLC Determination

Because the logP values are so close, shake-flask methods often yield overlapping error bars. The industry standard for differentiating these isomers is Reversed-Phase HPLC (RP-HPLC) to determine the chromatographic hydrophobicity index (


).
Method Principle

Retention in RP-HPLC correlates with lipophilicity.[2] By measuring the retention factor (


) at multiple methanol concentrations and extrapolating to 0% organic modifier, we obtain 

, a robust surrogate for logP.
Step-by-Step Protocol

Equipment: Agilent 1200/1260 or Waters Alliance HPLC. Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm. Detection: UV at 254 nm (aromatic max) and 280 nm. Temperature: 25°C (Strictly controlled).

Workflow:

  • Dead Time Determination (

    
    ): 
    
    • Inject Uracil or Sodium Nitrate.

    • Record elution time (

      
      ).
      
  • Isocratic Runs:

    • Prepare mobile phases: Methanol/Buffer (pH 10.0) ratios: 50%, 60%, 70%, 80%.

    • Note: Use Ammonium Hydroxide/Ammonium Chloride buffer at pH 10.0 to ensure all isomers are in their neutral form (pH > pKa + 2).

    • Inject each isomer (10 µL, 100 µg/mL in MeOH).

  • Calculation:

    • Calculate retention factor for each run:

      
      
      
    • Plot

      
       (y-axis) vs. Volume Fraction Methanol (
      
      
      
      , x-axis).
    • Extrapolate the linear regression to

      
       to find the y-intercept (
      
      
      
      ).
Method Validation Diagram

HPLC_Protocol Step1 Step 1: System Prep Mobile Phase: MeOH/Buffer (pH 10) Ensure Neutral Species Step2 Step 2: Dead Time (t0) Inject Uracil Step1->Step2 Step3 Step 3: Data Collection Measure tR at 50%, 60%, 70% MeOH Step2->Step3 Step4 Step 4: Calculation k' = (tR - t0) / t0 Step3->Step4 Step5 Step 5: Extrapolation Plot log k' vs %MeOH Intercept = log kw Step4->Step5

Figure 2: Workflow for determining lipophilicity indices (


) via RP-HPLC.

Implications for Pharmacokinetics[4][5]

  • Blood-Brain Barrier (BBB) Penetration:

    • 8-Methylquinoline is predicted to have the highest BBB penetration among isomers. The steric shielding of the nitrogen lone pair reduces "non-specific binding" to polar head groups in the membrane, facilitating passive diffusion.

    • 2-Methylquinoline may exhibit slightly lower passive diffusion due to higher basicity (higher pKa), leading to lysosomal trapping in acidic compartments.

  • Metabolic Stability:

    • 2-Methyl and 4-Methyl positions are metabolically vulnerable to oxidation (benzylic oxidation) to form carboxylic acids (e.g., quinaldic acid), which drastically lowers logP and increases clearance.

    • blocked positions: Methyl groups at 2, 4, or 8 block metabolism at those specific carbons, redirecting P450 oxidation to the 5, 6, or 7 positions.

References

  • National Toxicology Program (NTP). (2002). Toxicological Summary for Methylquinolines: 8-Methylquinoline (CASRN: 611-32-5). U.S. Department of Health and Human Services.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London. (Standard reference for pKa values).
  • PubChem. (2025).[1] Compound Summary: 6-Methylquinoline (CID 7059). National Library of Medicine.

  • Kaliszan, R. (2007). QSAR & Chromatographic Hydrophobicity. Journal of Chromatography A, 1176(1-2), 242-251.

Sources

Safety Operating Guide

8-Fluoro-4-methylquinoline: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Do not dispose of 8-Fluoro-4-methylquinoline down the drain. This compound is a halogenated heterocyclic organic.[1] It poses specific risks to aquatic life and requires high-temperature incineration in facilities equipped with halogen-acid scrubbers. Improper disposal in non-halogenated waste streams can damage standard incineration infrastructure due to the formation of Hydrofluoric Acid (HF) during combustion.

Immediate Action Checklist:

  • Segregate: Classify immediately as "Halogenated Organic Waste."

  • Contain: Use chemically resistant HDPE or glass containers.

  • Label: Affix a hazardous waste tag detailing "this compound" and "Halogenated."

Part 2: Hazard Profile & Technical Assessment

Before disposal, the waste generator must characterize the material to ensure regulatory compliance (RCRA/EPA).

physicochemical Properties & Hazards
PropertySpecificationDisposal Implication
Chemical Structure Fluorinated Quinoline DerivativeMust be segregated from non-halogenated solvents.
Physical State Liquid or Low-melting SolidRequires leak-proof secondary containment.
Acidity/Basicity Weak Base (pKa ~5-6 for quinoline core)Incompatible with strong oxidizers and strong acids.
Toxicity (GHS) Acute Tox.[2] (Oral), Skin/Eye IrritantPPE (Nitrile gloves, goggles) mandatory during transfer.
Combustion Product HF, NOx, COxIncineration requires scrubbers; DO NOT autoclave.
EPA/RCRA Waste Characterization

While this compound is not explicitly "P-listed" or "U-listed" by name, it must be characterized by its properties:

  • Characteristic Waste: Likely D001 (Ignitable) if in a flammable solvent matrix.[3]

  • Halogen Content: The fluorine atom necessitates coding as Halogenated Solvent/Organic in many local jurisdictions to prevent equipment corrosion at disposal facilities.

Part 3: Step-by-Step Disposal Protocol
1. Waste Segregation (The "Halogen Rule")

Principle: Never mix fluorinated compounds with non-halogenated solvents (e.g., Acetone, Ethanol) unless explicitly permitted by your waste contractor.

  • Why? Non-halogenated waste is often used as fuel blending for cement kilns. Fluorinated compounds release HF upon burning, which corrodes kiln linings and violates emissions permits.

  • Action: Designate a specific waste stream for "Halogenated Organics."

2. Container Selection & Packaging
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.

    • Note: Avoid standard metal cans if the waste is acidic or wet, as fluoride ions can accelerate corrosion.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Secondary Containment: All waste containers must be stored in a tray capable of holding 110% of the volume of the largest container.

3. Labeling Protocol

Every container must have a hazardous waste tag completed before waste is added.[4]

  • Chemical Name: Write "this compound" (Do not use abbreviations or chemical formulas).

  • Hazard Checkbox: Mark "Toxic," "Irritant," and "Halogenated."

Part 4: Decision Logic & Workflows
Waste Stream Decision Tree

This logic ensures the material ends up in the correct destruction facility.

DisposalLogic cluster_Liquid Liquid Waste Pathway cluster_Solid Solid Waste Pathway Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck Liq1 Is it mixed with other solvents? StateCheck->Liq1 Liquid Sol1 Is it pure solid or debris (wipes)? StateCheck->Sol1 Solid Liq2 Are solvents Halogenated? Liq1->Liq2 Yes LiqAction2 Do NOT dilute. Dispose as: HALOGENATED ORGANIC WASTE Liq1->LiqAction2 No (Pure) LiqAction1 Dispose as: HALOGENATED SOLVENT WASTE Liq2->LiqAction1 Yes (e.g., DCM) Liq2->LiqAction1 No (e.g., Ethanol) Destruction Final Destruction: High-Temp Incineration (w/ Acid Scrubbing) LiqAction1->Destruction LiqAction2->Destruction SolAction1 Dispose as: SOLID HAZARDOUS WASTE (Tag: Halogenated) Sol1->SolAction1 SolAction1->Destruction

Figure 1: Waste stream segregation logic ensuring fluorinated compounds are routed to appropriate incineration facilities.

Part 5: Emergency Procedures (Spills)

Scenario: A 100mL bottle of this compound shatters on the lab floor.

The "S.P.I.R.I.T." Protocol:

  • S top: Evacuate the immediate area.

  • P PE: Don nitrile gloves (double layer recommended), lab coat, and safety goggles.

  • I solate: Dike the spill using absorbent socks or sand to prevent spreading to drains.

  • R emove Ignition: Though less volatile, ensure no open flames are nearby.

  • I mmobilize: Cover the spill with an inert absorbent (Vermiculite, Bentonite, or "Spill-X"). Do not use paper towels alone (they increase surface area for evaporation).

  • T ransfer: Scoop the absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste (Spill Debris) - Contains this compound."

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate Spill->Evacuate PPE 2. Don PPE (Nitrile/Goggles) Evacuate->PPE Contain 3. Dike & Absorb (Vermiculite/Sand) PPE->Contain Collect 4. Scoop into HDPE Container Contain->Collect Label 5. Label as Halogenated Waste Collect->Label

Figure 2: Operational workflow for managing small-scale laboratory spills.

Part 6: References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 128326, this compound. Source: PubChem URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Resource Conservation and Recovery Act (RCRA). Source: EPA.gov URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)." Source: OSHA.gov URL:[Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. Source: ACS.org URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.